molecular formula C16H29N3O6 B1662684 Fas C-Terminal Tripeptide CAS No. 189109-90-8

Fas C-Terminal Tripeptide

Cat. No.: B1662684
CAS No.: 189109-90-8
M. Wt: 359.42 g/mol
InChI Key: ORIIRLCDJGETQD-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fas C-Terminal Tripeptide is a useful research compound. Its molecular formula is C16H29N3O6 and its molecular weight is 359.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIRLCDJGETQD-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Fas C-Terminal Tripeptide: Sequence, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fas C-terminal tripeptide, a key molecular entity in the regulation of apoptosis. We will delve into its amino acid sequence, its critical role in the Fas signaling pathway, and the experimental methodologies employed to elucidate its function.

The this compound: Sequence and Properties

The C-terminal tripeptide of the Fas receptor (also known as APO-1 or CD95) is a short amino acid sequence that plays a crucial role in mediating protein-protein interactions.

The sequence of this tripeptide is Acetyl-Serine-Leucine-Valine-OH (Ac-Ser-Leu-Val-OH) . This sequence is both necessary and sufficient for its interaction with the third PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domain of the Fas-associated phosphatase-1 (FAP-1).

PropertyValueReference
Sequence Ac-Ser-Leu-Val-OH
Molecular Formula C16H29N3O6
Molecular Weight 359.4 g/mol
Binding Partner Fas-associated phosphatase-1 (FAP-1)

Role in the Fas Signaling Pathway

The Fas receptor is a member of the tumor necrosis factor receptor (TNFR) superfamily and a key initiator of the extrinsic apoptosis pathway. Upon binding of its ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits adaptor proteins like FADD and pro-caspase-8, leading to the activation of caspase-8 and the subsequent execution of apoptosis.

Fas-associated phosphatase-1 (FAP-1) acts as a negative regulator of this pathway. It interacts with the C-terminal tripeptide of Fas, which can lead to the dephosphorylation of the Fas receptor and retention of the receptor within the cytoplasm, thereby preventing its expression on the cell surface. This sequestration of the Fas receptor inhibits the initiation of the apoptotic signal.

The Ac-Ser-Leu-Val-OH tripeptide can competitively inhibit the binding of FAP-1 to the Fas receptor. This inhibition restores the localization of the Fas receptor to the cell surface, sensitizing the cell to FasL-induced apoptosis.

Signaling Pathway Diagrams

Fas_Signaling_Pathway Fas-Mediated Apoptosis Pathway cluster_DISC Death-Inducing Signaling Complex FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC DISC Formation FasR->DISC FADD FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Casp8->ExecutionerCaspases Activation Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Execution DISC->FADD Recruitment

Caption: Canonical Fas-mediated apoptosis signaling pathway.

FAP1_Inhibition_Pathway FAP-1 Mediated Inhibition of Fas Signaling FasR_Cterminus FasR C-terminal (Ser-Leu-Val) FAP1 FAP-1 FasR_Cterminus->FAP1 Binding FasR_Intracellular Intracellular FasR Pool FAP1->FasR_Intracellular Sequestration FasR_Surface Cell Surface FasR FasR_Intracellular->FasR_Surface Trafficking to Surface (Restored by Ac-SLV) Apoptosis Apoptosis FasR_Intracellular->Apoptosis Inhibition of Apoptosis FasR_Surface->Apoptosis Apoptosis Signaling AcSLV Ac-Ser-Leu-Val-OH (Tripeptide Inhibitor) AcSLV->FAP1 Inhibition

Caption: Mechanism of FAP-1 mediated inhibition and its reversal by the this compound.

Quantitative Data on Inhibitory Activity

The Ac-Ser-Leu-Val-OH tripeptide has been shown to inhibit the binding of FAP-1 to the Fas receptor in a dose-dependent manner. The following table summarizes available quantitative data on its inhibitory potency.

CompoundConcentration% Inhibition of Fas/FAP-1 BindingReference
This compound30 µM31.1%
This compound50 µM44.3%
This compound100 µM87.6%
This compound1 mM100.7%

Studies on derivatives of the this compound have also been conducted to improve its inhibitory potency. For instance, the addition of hydrophobic groups to the N-terminus has been shown to significantly increase its activity.

Experimental Protocols

The interaction between the this compound and FAP-1, and its subsequent effect on apoptosis, has been investigated using several key experimental techniques.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This assay is used to quantify the ability of the tripeptide to disrupt the interaction between the Fas receptor and FAP-1.

Methodology:

  • Protein Expression and Purification:

    • Express a recombinant fragment of FAP-1 containing the third PDZ domain, often as a fusion protein (e.g., with Glutathione S-transferase, GST) in E. coli.

    • Express the C-terminal portion of the Fas receptor, also as a fusion protein (e.g., with a His-tag).

    • Purify the proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-FAP-1 and Ni-NTA for His-Fas).

  • Binding Assay:

    • Immobilize one of the purified proteins (e.g., GST-FAP-1) onto a solid support, such as a 96-well plate.

    • Add the other protein (e.g., His-Fas) to the wells, along with varying concentrations of the Ac-Ser-Leu-Val-OH tripeptide or control peptides.

    • Incubate to allow for binding to occur.

    • Wash the wells to remove unbound proteins.

  • Detection:

    • Detect the amount of bound protein using an antibody against its tag (e.g., anti-His antibody) conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Add a colorimetric substrate and measure the absorbance to quantify the amount of bound protein. The reduction in signal in the presence of the tripeptide indicates inhibition.

In_Vitro_Binding_Assay In Vitro Binding Inhibition Assay Workflow Protein_Expression 1. Recombinant Protein Expression & Purification (GST-FAP-1, His-Fas) Immobilization 2. Immobilize GST-FAP-1 on 96-well plate Protein_Expression->Immobilization Incubation 3. Add His-Fas and varying concentrations of Ac-SLV Immobilization->Incubation Washing 4. Wash to remove unbound proteins Incubation->Washing Detection 5. Detect bound His-Fas with anti-His HRP Ab Washing->Detection Analysis 6. Measure absorbance and calculate % inhibition Detection->Analysis

The Fas C-Terminal Tripeptide: A Technical Guide to its Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Fas receptor (FasR), a member of the tumor necrosis factor receptor superfamily, is a key regulator of apoptosis, or programmed cell death. Its C-terminal region contains a highly specific tripeptide motif, Acetyl-Ser-Leu-Val-OH (Ac-SLV-OH), that serves as a critical interaction point for the protein tyrosine phosphatase FAP-1 (Fas-associated phosphatase-1). This interaction negatively regulates Fas-mediated apoptosis, and its disruption has emerged as a promising strategy for sensitizing cancer cells to apoptotic stimuli. This technical guide provides a comprehensive overview of the structure, function, and experimental analysis of the Fas C-terminal tripeptide, with a focus on its role in the Fas/FAP-1 signaling axis and its potential as a target for therapeutic intervention.

Structure of the this compound and its Interaction with FAP-1

The C-terminal tripeptide of the Fas receptor has the amino acid sequence Ser-Leu-Val and is N-terminally acetylated. The structural integrity of this tripeptide is paramount for its biological function, which is to bind to the PDZ (PSD-95/Dlg1/ZO-1) domain of FAP-1.

Key Structural Features for FAP-1 Binding

Structural and functional studies have elucidated the critical molecular determinants for the interaction between the this compound and the FAP-1 PDZ domain.[1] These include:

  • C-terminal Carboxyl Group: The free carboxyl group at the C-terminus of the valine residue is essential for binding. It is believed to form crucial hydrogen bonds with the backbone amides of the conserved GLGF motif within the PDZ domain of FAP-1.

  • L-Valine Residue: The C-terminal L-Valine residue is a key recognition element. Its aliphatic side chain fits into a hydrophobic pocket within the FAP-1 PDZ domain, contributing significantly to the binding affinity and specificity.

  • Serine Hydroxyl Group: The hydroxyl group of the serine residue at the N-terminal position of the tripeptide acts as a hydrogen bond donor, further stabilizing the interaction with the FAP-1 PDZ domain.[1]

The sequence Ac-Ser-Leu-Val-OH represents the minimal and sufficient motif for this high-affinity interaction.[2]

Structural Visualization of the Fas/FAP-1 Interaction

While a high-resolution crystal structure of the this compound in complex with the FAP-1 PDZ domain is not publicly available, a logical model of the interaction can be inferred from the known structures of other PDZ domain-peptide complexes and the mutational data. The following diagram illustrates the key binding determinants.

Fas_FAP1_interaction cluster_Fas This compound cluster_FAP1 FAP-1 PDZ Domain Fas_peptide Ac-Ser-Leu-Val-COOH FAP1_PDZ PDZ Domain Fas_peptide->FAP1_PDZ Binding hydrophobic_pocket Hydrophobic Pocket Fas_peptide->hydrophobic_pocket Val side chain interaction h_bond_acceptor H-bond Acceptor Fas_peptide->h_bond_acceptor Ser -OH H-bond h_bond_donor H-bond Donor Fas_peptide->h_bond_donor Val -COOH H-bond

A diagram illustrating the key interactions between the this compound and the FAP-1 PDZ domain.

Function of the this compound in Apoptosis Regulation

The primary function of the this compound is to mediate the interaction between the Fas receptor and FAP-1. FAP-1 is a protein tyrosine phosphatase that acts as a negative regulator of Fas-induced apoptosis. By binding to the C-terminus of Fas, FAP-1 is thought to interfere with the formation of the Death-Inducing Signaling Complex (DISC), a critical step in the activation of the caspase cascade and the execution of apoptosis.

The Fas/FAP-1 Signaling Pathway

Upon binding of the Fas ligand (FasL) to the Fas receptor, the receptors trimerize, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the DISC. This proximity induces the auto-activation of caspase-8, which then initiates a downstream caspase cascade, culminating in apoptosis.

FAP-1 disrupts this process by binding to the this compound, thereby preventing or limiting the formation of a functional DISC. This inhibitory action is particularly relevant in certain cancer cells that overexpress FAP-1, rendering them resistant to Fas-mediated apoptosis.

The following diagram illustrates the inhibitory role of the FAP-1 interaction on the Fas signaling pathway.

Fas_signaling_pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds FADD FADD FasR->FADD recruits DISC DISC Formation FasR->DISC ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 activates Apoptosis Apoptosis Casp8->Apoptosis triggers FAP1 FAP-1 FAP1->DISC inhibits Fas_C_Terminus Fas C-Terminus (Ac-SLV-OH) Fas_C_Terminus->FAP1 binds

The Fas signaling pathway, highlighting the inhibitory role of FAP-1.

Quantitative Data on this compound Interactions

The interaction between the this compound and FAP-1, as well as the inhibitory effects of this peptide and its analogs, have been quantified in several studies. The following tables summarize the available quantitative data.

Table 1: Inhibitory Potency of this compound (Ac-Ser-Leu-Val-OH)

ConcentrationFas/FAP-1 Binding Inhibition (%)
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Data sourced from a commercially available technical datasheet. The exact experimental conditions were not specified.

Table 2: IC50 Values of this compound Analogs for FAP-1 Binding Inhibition

CompoundModificationIC50 (µM)
Phenylaminocarbonyl-Ser-Leu-Val-OHN-terminal modification4.1
Ac-Ser-Leu-Val-OHUnmodified>1000

Data from a study on structural modifications to enhance inhibitory activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the structure and function of the this compound.

Competitive Fluorescence Polarization Assay for Fas/FAP-1 Binding

This protocol describes a method to quantify the inhibition of the this compound/FAP-1 PDZ domain interaction by a test compound.

Workflow Diagram:

FP_assay_workflow A Prepare Reagents: - Fluorescently labeled Fas C-terminal peptide (Tracer) - Purified FAP-1 PDZ domain - Test compound serial dilutions - Assay Buffer B Add FAP-1 PDZ domain and Tracer to microplate wells A->B C Add test compound dilutions to respective wells B->C D Incubate at room temperature to reach equilibrium C->D E Measure Fluorescence Polarization D->E F Data Analysis: - Plot FP vs. log[Test Compound] - Determine IC50 E->F

Workflow for a competitive fluorescence polarization assay.

Methodology:

  • Reagent Preparation:

    • Synthesize or procure a fluorescently labeled Fas C-terminal peptide (e.g., with FITC or TAMRA).

    • Express and purify the FAP-1 PDZ domain.

    • Prepare a series of dilutions of the test compound (e.g., the unmodified Ac-SLV-OH or its analogs) in assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Setup:

    • In a black, low-volume 384-well plate, add a fixed concentration of the FAP-1 PDZ domain and the fluorescently labeled Fas peptide to each well. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the tracer and at or below the Kd for the protein.

    • Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum polarization) and wells with no FAP-1 PDZ domain (minimum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes). The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the binding between the fluorescent peptide and the FAP-1 PDZ domain.

Cell-Based Apoptosis Assay in Fas-Resistant Cells

This protocol outlines a method to assess the ability of this compound analogs to sensitize FAP-1-overexpressing, Fas-resistant cancer cells to Fas-induced apoptosis.

Workflow Diagram:

Apoptosis_assay_workflow A Seed Fas-resistant cancer cells in a multi-well plate B Treat cells with varying concentrations of the test peptide analog A->B C Induce apoptosis with an anti-Fas antibody (e.g., CH-11) B->C D Incubate for a defined period (e.g., 24-48 hours) C->D E Stain cells with apoptosis markers (e.g., Annexin V and Propidium Iodide) D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cells: - Early apoptotic (Annexin V+/PI-) - Late apoptotic/necrotic (Annexin V+/PI+) F->G

Workflow for a cell-based apoptosis assay.

Methodology:

  • Cell Culture:

    • Culture a Fas-resistant, FAP-1-overexpressing cancer cell line (e.g., certain colon or breast cancer cell lines) in appropriate media.

    • Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of the this compound analog. Include a vehicle-only control.

  • Apoptosis Induction:

    • After a pre-incubation period with the peptide analog (e.g., 1-2 hours), add a fixed concentration of an apoptosis-inducing anti-Fas antibody (e.g., CH-11).

  • Incubation:

    • Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Staining:

    • Harvest the cells (including any floating cells) and wash with a suitable binding buffer.

    • Stain the cells with a fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

    • Compare the percentage of apoptotic cells in the peptide-treated groups to the control group to determine the sensitizing effect of the peptide.

Conclusion and Future Directions

The this compound is a key molecular determinant in the regulation of apoptosis. Its specific interaction with the FAP-1 PDZ domain provides a compelling target for the development of novel cancer therapeutics. By disrupting this interaction, it is possible to restore the apoptotic potential of cancer cells that have become resistant to Fas-mediated cell death.

Future research in this area should focus on:

  • High-throughput screening of small molecule libraries to identify non-peptide-based inhibitors of the Fas/FAP-1 interaction with improved pharmacological properties.

  • Structural studies to obtain a high-resolution crystal structure of the this compound in complex with the FAP-1 PDZ domain to guide rational drug design.

  • In vivo studies to evaluate the efficacy and safety of potent Fas/FAP-1 interaction inhibitors in preclinical models of cancer.

The continued exploration of the this compound and its interaction with FAP-1 holds significant promise for the development of innovative and effective cancer therapies.

References

Unraveling the Pro-Apoptotic Power of Ac-Ser-Leu-Val-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Ser-Leu-Val-OH, representing the C-terminal sequence of the Fas receptor (CD95/APO-1), has emerged as a targeted modulator of apoptosis. This document provides an in-depth technical overview of its core mechanism of action, focusing on its role in the extrinsic apoptotic pathway. By competitively inhibiting the interaction between the Fas receptor and the Fas-associated phosphatase-1 (Fap1), Ac-Ser-Leu-Val-OH sensitizes cancer cells to Fas-mediated cell death. This guide consolidates available data on its biological activity, outlines key experimental methodologies for its study, and presents visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the Fas/Fap1 Axis

The primary mechanism of action of Ac-Ser-Leu-Val-OH is the disruption of a key negative regulatory interaction within the extrinsic apoptosis pathway. The Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in initiating programmed cell death upon binding its ligand, FasL.

However, in many cancer cells, the pro-apoptotic signaling of Fas is dampened by the activity of Fas-associated phosphatase-1 (Fap1). Fap1 binds to the C-terminal region of the Fas receptor, and its phosphatase activity is thought to dephosphorylate key signaling molecules in the Fas pathway, thereby inhibiting the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.

The tripeptide Ser-Leu-Val (SLV) mimics the C-terminal tail of the Fas receptor. When acetylated at the N-terminus (Ac-Ser-Leu-Val-OH), it acts as a specific antagonist, blocking the binding of Fap1 to the Fas receptor.[1][2][3] This competitive inhibition liberates the Fas receptor from the inhibitory influence of Fap1, thereby increasing cellular sensitivity to FasL-induced apoptosis.[1][2][3]

Furthermore, the SLV peptide has been observed to decrease cellular levels of β-catenin and disrupt the interaction between Fap1 and the Adenomatous Polyposis Coli (APC) protein, suggesting potential cross-talk with other signaling pathways relevant to cancer development.[1][2]

Signaling Pathway Diagram

Fas_Apoptosis_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC recruits Fap1 Fap1 (Phosphatase) Fap1->FasR AcSLV Ac-Ser-Leu-Val-OH AcSLV->Fap1 blocks binding Casp8 Active Caspase-8 DISC->Casp8 activates Casp3 Active Caspase-3 Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Signaling pathway of Fas-mediated apoptosis and the inhibitory role of Fap1, which is blocked by Ac-Ser-Leu-Val-OH.

Quantitative Data Summary

Currently, publicly available, peer-reviewed literature with specific quantitative data such as IC50 values for the Fap1-Fas interaction or detailed dose-response curves for apoptosis induction by Ac-Ser-Leu-Val-OH is limited. The information is primarily available from commercial suppliers summarizing its biological activity. Further research is required to establish a comprehensive quantitative profile.

Experimental Protocols

The investigation of Ac-Ser-Leu-Val-OH's pro-apoptotic mechanism involves a series of established cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Apoptosis Assays

Objective: To determine the effect of Ac-Ser-Leu-Val-OH on cell viability and to quantify the induction of apoptosis.

Methodology: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Culture: Culture a cancer cell line known to express both the Fas receptor and Fap1 (e.g., a colon cancer cell line) in appropriate media.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Ac-Ser-Leu-Val-OH, with and without the addition of Fas Ligand (FasL). Include untreated and vehicle-treated cells as negative controls. A known apoptosis-inducing agent can be used as a positive control.

  • Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Diagram:

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Analysis p1 Seed Cells p2 Treat with Ac-SLV-OH +/- FasL p1->p2 p3 Incubate p2->p3 s1 Harvest Cells p3->s1 s2 Wash with PBS s1->s2 s3 Resuspend in Binding Buffer s2->s3 s4 Add Annexin V-FITC & PI s3->s4 s5 Incubate in Dark s4->s5 a1 Flow Cytometry Analysis s5->a1 a2 Quantify Apoptotic Populations a1->a2

Caption: Workflow for assessing apoptosis induction by Ac-Ser-Leu-Val-OH using Annexin V/PI staining and flow cytometry.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that Ac-Ser-Leu-Val-OH disrupts the interaction between the Fas receptor and Fap1.

Methodology:

  • Cell Lysis: Treat cells with Ac-Ser-Leu-Val-OH as described above. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the Fas receptor, which has been pre-coupled to protein A/G beads.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody specific for Fap1. A decrease in the amount of co-immunoprecipitated Fap1 in the Ac-Ser-Leu-Val-OH treated samples compared to the control would indicate a disruption of the interaction.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases, such as caspase-3, following treatment with Ac-Ser-Leu-Val-OH.

Methodology:

  • Cell Treatment and Lysis: Treat cells as previously described and prepare cell lysates.

  • Assay: Use a commercially available fluorometric or colorimetric caspase activity assay kit. These assays typically utilize a specific peptide substrate for the caspase of interest (e.g., DEVD for caspase-3) conjugated to a reporter molecule (a fluorophore or a chromophore).

  • Measurement: In the presence of active caspase in the cell lysate, the substrate is cleaved, releasing the reporter molecule. The resulting fluorescence or absorbance is measured using a plate reader and is proportional to the caspase activity.

Conclusion and Future Directions

Ac-Ser-Leu-Val-OH represents a promising tool for the targeted induction of apoptosis in cells where the Fas pathway is suppressed by Fap1. Its mechanism of action is specific, involving the disruption of a key protein-protein interaction. While its biological activity is established, further research is needed to fully quantify its potency and to explore its therapeutic potential in preclinical models. Future studies should focus on obtaining detailed pharmacokinetic and pharmacodynamic data, as well as investigating its efficacy in various cancer types that overexpress Fap1. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

The Discovery and Role of the Fas C-Terminal Tripeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, characterization, and biological significance of the Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH. This bioactive peptide has emerged as a key modulator of the Fas (also known as APO-1 or CD95) signaling pathway, a critical regulator of programmed cell death (apoptosis). A comprehensive understanding of this tripeptide's mechanism of action provides a valuable foundation for the development of novel therapeutics targeting apoptosis dysregulation in various diseases, including cancer and autoimmune disorders.

Introduction to the Fas Signaling Pathway

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily. Upon binding to its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, initiating a signaling cascade that culminates in apoptosis.[1] This process is primarily mediated through the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, leading to its activation and the subsequent activation of downstream effector caspases that execute the apoptotic program.

However, the Fas-mediated apoptotic signal can be negatively regulated by the Fas-Associated Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminus of the Fas receptor.[2] This interaction can inhibit the apoptotic signal, and overexpression of FAP-1 has been observed in various cancer cell lines, contributing to their resistance to Fas-induced apoptosis.

Discovery of the this compound

Initial studies revealed that the C-terminal 15 amino acids of the human Fas receptor were both necessary and sufficient for its interaction with FAP-1.[2] Subsequent research focused on identifying the minimal peptide sequence within this region responsible for this interaction. Through a series of in vitro binding inhibition assays and screening of random peptide libraries using the yeast two-hybrid system, it was discovered that the C-terminal tripeptide of Fas, with the sequence Ac-Ser-Leu-Val-OH, was the minimal and essential motif for binding to the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1.[2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of the this compound on the Fas/FAP-1 interaction has been quantified in various studies. The following table summarizes the key findings.

CompoundConcentration% Inhibition of Fas/FAP-1 BindingReference
This compound30 µM31.1%--INVALID-LINK--
This compound50 µM44.3%--INVALID-LINK--
This compound100 µM87.6%--INVALID-LINK--
This compound1 mM100.7%--INVALID-LINK--

Experimental Protocols

Solid-Phase Synthesis of Ac-Ser-Leu-Val-OH

This protocol outlines the manual solid-phase synthesis of the this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Valine.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Leucine:

    • Pre-activate Fmoc-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Leucine.

  • Washing: Repeat step 3.

  • Coupling of Serine:

    • Pre-activate Fmoc-Ser(tBu)-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Repeat step 3.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Serine.

  • Washing: Repeat step 3.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM for 1 hour.

  • Washing: Wash the resin with DCM (3x) and methanol (3x) and dry under vacuum.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This protocol describes an ELISA-based assay to measure the inhibition of Fas/FAP-1 binding by the C-terminal tripeptide.

Materials:

  • Recombinant GST-FAP-1 (PDZ3 domain) fusion protein

  • Biotinylated synthetic peptide corresponding to the C-terminal 15 amino acids of Fas

  • Ac-Ser-Leu-Val-OH

  • 96-well ELISA plates

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat a 96-well plate with GST-FAP-1 (PDZ3) at a concentration of 1 µg/mL in PBS overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST) and block with 1% BSA in PBS for 1 hour at room temperature.

  • Inhibition:

    • Prepare serial dilutions of the this compound in binding buffer (PBS with 0.1% BSA).

    • Add the tripeptide dilutions to the wells, followed by the biotinylated Fas C-terminal peptide (at a constant concentration, e.g., 100 nM).

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add streptavidin-HRP conjugate diluted in binding buffer and incubate for 1 hour at room temperature.

    • Wash the plate with PBST.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction with stop solution and measure the absorbance at 450 nm using a plate reader.

  • Analysis: Calculate the percent inhibition for each tripeptide concentration relative to the control (no inhibitor).

Apoptosis Induction in DLD-1 Cells

This protocol describes the induction of apoptosis in the human colon cancer cell line DLD-1, which is resistant to Fas-mediated apoptosis due to high FAP-1 expression.

Materials:

  • DLD-1 cells

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • Anti-Fas antibody (clone CH11)

  • Ac-Ser-Leu-Val-OH

  • Microinjection apparatus or a suitable peptide delivery system (e.g., liposomes)

  • DAPI (4',6-diamidino-2-phenylindole) stain

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture DLD-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Peptide Delivery:

    • Microinjection: Microinject Ac-Ser-Leu-Val-OH (e.g., at a concentration of 1 mg/mL in PBS) into the cytoplasm of DLD-1 cells.

    • Alternative Delivery: Encapsulate the tripeptide in a suitable delivery vehicle and incubate with the cells according to the manufacturer's protocol.

  • Apoptosis Induction: After peptide delivery, treat the cells with anti-Fas antibody (e.g., 100 ng/mL) for 4-6 hours.

  • Apoptosis Assessment (DAPI Staining):

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain the cells with DAPI (1 µg/mL) for 5 minutes.

    • Wash the cells with PBS.

  • Visualization and Quantification:

    • Observe the cells under a fluorescence microscope.

    • Count the number of apoptotic cells (characterized by condensed and fragmented nuclei) and the total number of cells in several fields of view.

    • Calculate the percentage of apoptotic cells.

Visualizations

Fas Signaling Pathway and Inhibition by C-Terminal Tripeptide

Fas_Signaling_Pathway cluster_DISC Death-Inducing Signaling Complex (DISC) FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binds to FADD FADD FasR->FADD Recruits FAP1 FAP-1 FasR->FAP1 Binds to C-terminus ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activation EffectorCasp Effector Caspases Casp8->EffectorCasp Activates Apoptosis Apoptosis EffectorCasp->Apoptosis Induces FAP1->FADD Inhibits recruitment Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Competitively Binds

Caption: Fas signaling pathway and its inhibition by FAP-1 and the this compound.

Experimental Workflow for Apoptosis Induction Assay

Apoptosis_Workflow start Start: Culture DLD-1 Cells peptide_delivery Deliver Fas C-Terminal Tripeptide into Cells start->peptide_delivery fas_ab Treat with Anti-Fas Antibody peptide_delivery->fas_ab fix_perm Fix and Permeabilize Cells fas_ab->fix_perm dapi Stain with DAPI fix_perm->dapi visualize Visualize and Quantify Apoptotic Nuclei dapi->visualize end End: Determine % Apoptosis visualize->end

Caption: Workflow for assessing apoptosis induction in DLD-1 cells.

Conclusion

The discovery of the this compound as a potent inhibitor of the Fas/FAP-1 interaction has provided invaluable insights into the regulation of apoptosis. This technical guide offers a comprehensive overview of its discovery, mechanism of action, and the experimental methodologies used for its study. The detailed protocols and visualizations serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug development, facilitating further investigation into the therapeutic potential of targeting the Fas signaling pathway. The ability of this small peptide to sensitize resistant cancer cells to Fas-mediated apoptosis underscores its potential as a lead compound for the development of novel anti-cancer agents.

References

The Role of the Fas C-Terminal Tripeptide in Cell Death Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, is a key mediator of programmed cell death, or apoptosis. Upon engagement by its cognate ligand, Fas ligand (FasL), Fas trimerizes and recruits intracellular adapter proteins to form the Death-Inducing Signaling Complex (DISC), leading to the activation of a caspase cascade and subsequent cellular demise. While the core apoptotic signaling pathway is well-characterized, the regulatory mechanisms governing Fas activity are multifaceted. This technical guide provides an in-depth examination of the critical role played by the C-terminal tripeptide of Fas, specifically the Ser-Leu-Val (SLV) motif, in modulating cell death signaling. This tripeptide serves as a docking site for the PDZ domain-containing protein Fas-Associated Phosphatase-1 (FAP-1), a negative regulator of Fas-mediated apoptosis. By sequestering Fas intracellularly and preventing its cell surface expression, FAP-1 effectively dampens the apoptotic signal. The disruption of the Fas-FAP-1 interaction, therefore, presents a promising therapeutic strategy for enhancing apoptosis in cancer cells that have developed resistance to Fas-mediated killing. This document details the molecular interactions, signaling pathways, and relevant experimental methodologies for studying the function of the Fas C-terminal tripeptide.

Introduction to Fas Signaling and its C-Terminal Regulation

The extrinsic apoptosis pathway is a crucial mechanism for the removal of damaged, infected, or unwanted cells. The Fas/FasL system is a prototypical example of this pathway. The binding of FasL to the Fas receptor on the cell surface initiates the trimerization of Fas, which in turn leads to the recruitment of the adapter protein Fas-Associated Death Domain (FADD) via homotypic interactions between their respective death domains (DD). FADD then recruits pro-caspase-8 through interactions between their death effector domains (DEDs), forming the DISC.[1][2] Within the DISC, pro-caspase-8 molecules undergo proximity-induced dimerization and auto-activation.[3] Active caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3 and caspase-7, which execute the apoptotic program by cleaving a plethora of cellular substrates.[3]

The C-terminal region of the Fas receptor, however, introduces a layer of negative regulation to this potent death signal. The terminal three amino acids of human Fas, Ser-Leu-Val (SLV), constitute a PDZ-binding motif.[4][5] This motif is both necessary and sufficient for the interaction with the third PDZ domain of Fas-Associated Phosphatase-1 (FAP-1), also known as PTPN13.[4][5] FAP-1 is a large, non-receptor protein tyrosine phosphatase that acts as an inhibitor of Fas-mediated apoptosis.[2][6] The binding of FAP-1 to the Fas C-terminus prevents the trafficking of the Fas receptor to the cell surface, leading to its retention in intracellular compartments.[7][8] This sequestration effectively reduces the pool of Fas available for FasL binding and subsequent DISC formation, thereby rendering cells more resistant to apoptosis.[1][7]

The this compound and FAP-1 Interaction

The interaction between the Fas C-terminal SLV tripeptide and the PDZ domain of FAP-1 is a key regulatory checkpoint in Fas signaling. PDZ domains are common structural motifs that typically recognize short C-terminal peptide sequences, facilitating the assembly of protein complexes.[9]

Structural Basis of the Interaction

The binding of the this compound to the FAP-1 PDZ domain occurs through a canonical peptide-binding groove. The C-terminal valine residue of the SLV motif inserts into a hydrophobic pocket within the PDZ domain.[9] The preceding leucine and serine residues also make important contacts that contribute to the binding affinity and specificity.[5] The free carboxylate group of the terminal valine is recognized by a conserved loop in the PDZ domain, a characteristic feature of PDZ-ligand interactions.[9]

The following diagram illustrates the interaction between the this compound and the FAP-1 PDZ domain.

Fas_FAP1_Interaction Fas C-Terminus and FAP-1 PDZ Domain Interaction Fas_C_terminus ...-Ser-Leu-Val-COOH FAP1_PDZ PDZ Domain Fas_C_terminus->FAP1_PDZ Binding Fas_Apoptosis_Pathway Canonical Fas-Mediated Apoptosis Pathway FasL Fas Ligand (FasL) Fas Fas Receptor FasL->Fas Binding & Trimerization DISC DISC Formation (Fas, FADD, pro-caspase-8) Fas->DISC Recruitment of FADD & pro-caspase-8 Casp8 Active Caspase-8 DISC->Casp8 Auto-activation Casp37 Active Caspase-3/7 Casp8->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution FAP1_Regulation_Pathway FAP-1 Mediated Negative Regulation of Fas Fas_C_terminus Fas C-terminal Tripeptide (SLV) FAP1 FAP-1 Fas_C_terminus->FAP1 Binding via PDZ domain Intracellular_retention Intracellular Retention of Fas FAP1->Intracellular_retention Sequestration Surface_Fas Cell Surface Fas Expression Intracellular_retention->Surface_Fas Inhibition Apoptosis_Signal Fas-mediated Apoptosis Surface_Fas->Apoptosis_Signal Reduced Signaling CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Lysis preclear Pre-clearing Lysate (with non-specific IgG & beads) start->preclear ip Immunoprecipitation (with anti-Fas or anti-FAP-1 antibody) preclear->ip capture Capture of Immune Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elution of Proteins wash->elute analysis Analysis by Western Blot (probe for co-precipitated protein) elute->analysis SDM_Workflow Site-Directed Mutagenesis Workflow start Design Mutagenic Primers pcr PCR Amplification of Plasmid with Mutagenic Primers start->pcr digest DpnI Digestion of Parental (non-mutated) Plasmid pcr->digest transform Transformation into Competent E. coli digest->transform screen Screening of Colonies (e.g., by sequencing) transform->screen

References

An In-depth Technical Guide to the Interaction Between the Fas C-Terminal Tripeptide and FAP-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the Fas receptor (Fas/Apo-1/CD95) and the Fas-associated phosphatase-1 (FAP-1) is a critical regulatory checkpoint in the extrinsic apoptosis pathway. FAP-1, a large protein tyrosine phosphatase, directly binds to the C-terminal region of Fas, effectively shielding it from initiating the death signal. This interaction is mediated specifically by the terminal three amino acids of Fas—Ser-Leu-Val (SLV). By sequestering Fas intracellularly and preventing its transit to the cell surface, FAP-1 confers resistance to Fas-mediated apoptosis, a mechanism frequently exploited by cancer cells to evade immune surveillance. This guide provides a detailed examination of this molecular interaction, including quantitative binding data, the functional consequences, detailed experimental protocols for its study, and the therapeutic potential of its disruption.

The Core Interaction: Fas C-Terminus and the FAP-1 PDZ Domain

The inhibitory effect of FAP-1 on Fas-mediated apoptosis is contingent on a direct protein-protein interaction. Extensive research has pinpointed the precise molecular determinants of this binding event.

  • Fas Motif: The interaction is mediated by the final 15 amino acids of the Fas receptor's C-terminus.[1][2] Further investigation has revealed that the ultimate C-terminal tripeptide, Ser-Leu-Val (SLV) , is both necessary and sufficient for this binding.[3]

  • FAP-1 Domain: FAP-1 is a large, 270-kDa protein characterized by multiple protein-protein interaction domains, including six PDZ domains.[4] The binding of the Fas-SLV tripeptide occurs within one of these PDZ domains, specifically the third or fifth PDZ domain of FAP-1.[4] PDZ domains are common structural motifs that often recognize and bind to the C-terminal tails of other proteins, making this a classic example of PDZ-mediated interaction.

This specific and high-affinity interaction forms the basis for FAP-1's role as a negative regulator of Fas signaling.[5]

Quantitative Analysis of the Interaction

The development of synthetic peptides that mimic the Fas C-terminus has enabled the quantitative assessment of this interaction. These peptides can act as competitive inhibitors, blocking the binding of endogenous Fas to FAP-1.

Table 1: Inhibitory Potency of Fas C-Terminal Tripeptide

This table summarizes the dose-dependent ability of a synthetic this compound to inhibit the binding between Fas and FAP-1 in a molecular interaction assay.

Concentration of Tripeptide% Inhibition of Fas/FAP-1 Binding
30 µM31.1%[6]
50 µM44.3%[6]
100 µM87.6%[6]
1 mM100.7%[6]

Data sourced from MedChemExpress, referencing foundational studies on Fas/FAP-1 binding inhibition.[6][7]

Table 2: Binding Affinity of High-Affinity FAP Ligand (OncoFAP)

For context, this table presents binding and inhibition data for OncoFAP, a recently developed ultra-high-affinity small organic ligand of FAP, demonstrating the potential for potent targeting of FAP.

LigandTarget IsoformKD (nM)IC50 (nM)
OncoFAPHuman FAP0.68[8]16.8[8]
OncoFAPMurine FAP11.6[8]14.5[8]

Note: This data is for a different FAP ligand and is provided for comparative purposes to illustrate high-affinity binding characteristics.[8]

Signaling Pathways and Mechanism of Inhibition

FAP-1's interaction with the Fas-SLV motif is not just a simple binding event; it fundamentally alters Fas trafficking and signaling, thereby providing a potent anti-apoptotic mechanism.

The Canonical Fas-Mediated Apoptosis Pathway

Upon binding its cognate ligand (FasL), the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[9] FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation, initiating a caspase cascade that culminates in apoptosis.[9][10]

Fas_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) Trimerization FasL->FasR Binding DISC DISC Formation FasR->DISC Recruits Caspase8 Active Caspase-8 DISC->Caspase8 Activates FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase3 Active Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Canonical Fas-Mediated Apoptosis Pathway.
FAP-1-Mediated Inhibition of Fas Signaling

FAP-1 disrupts the canonical pathway at its inception. By binding to the C-terminal SLV motif, FAP-1 retains the Fas receptor in cytoplasmic pools, associated with the cytoskeleton.[4][11] This prevents Fas from trafficking from the Golgi apparatus to the cell surface.[4][11] The reduced surface expression of Fas means that even in the presence of FasL, the DISC cannot form efficiently, and the apoptotic signal is aborted.[4][12] This mechanism is a key contributor to apoptosis resistance in tumors with high FAP-1 expression.[4]

FAP1_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Fas_Synth Fas Synthesis (Golgi) Fas_FAP1_Complex Fas-FAP-1 Complex (Cytoskeletal Retention) Fas_Synth->Fas_FAP1_Complex Binds C-terminal SLV tripeptide FAP1 FAP-1 FAP1->Fas_FAP1_Complex Fas_Surface Surface Fas Receptor Fas_FAP1_Complex->Fas_Surface Prevents Export Fas_Surface->Fas_Synth Trafficking Inhibited No_DISC DISC Formation Blocked No_DISC->Fas_Surface Insufficient Receptor

Mechanism of FAP-1-Mediated Inhibition.

Experimental Protocols

Studying the Fas/FAP-1 interaction requires a combination of genetic, biochemical, and biophysical techniques.

Yeast Two-Hybrid (Y2H) Assay for Interaction Discovery

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[13][14] It was instrumental in the initial discovery of the FAP-1 and Fas interaction.[5]

Principle: The assay splits a transcription factor (e.g., GAL4) into its DNA-binding domain (BD) and activation domain (AD).[13] The "bait" protein (Fas C-terminus) is fused to the BD, and the "prey" protein (FAP-1 PDZ domain library) is fused to the AD. If bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene (e.g., LacZ, HIS3) in yeast.[15]

Detailed Protocol:

  • Vector Construction:

    • Clone the cDNA encoding the C-terminal 15 amino acids of human Fas into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4-BD.

    • Clone a cDNA library from a relevant cell line (e.g., a human colon cancer cell line) into a Y2H "prey" vector (e.g., pGADT7), creating fusions with the GAL4-AD.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait plasmid and the prey library plasmids using the lithium acetate method.

  • Selection and Screening:

    • Plate the transformed yeast on selective medium lacking tryptophan and leucine (to select for cells containing both plasmids) and histidine (to select for an interaction).

    • Include a competitive inhibitor like 3-AT to suppress background growth from leaky HIS3 expression.

  • Confirmation (β-galactosidase assay):

    • Colonies that grow on the selective medium are patched onto a filter paper.

    • The cells are lysed by freeze-thawing.

    • The filter is incubated with a solution containing X-gal. A blue color indicates a positive interaction due to LacZ reporter gene activation.

  • Prey Plasmid Rescue and Sequencing:

    • Isolate the prey plasmids from positive yeast colonies.

    • Transform the plasmids into E. coli for amplification.

    • Sequence the plasmid insert to identify the interacting protein (e.g., FAP-1).

Y2H_Workflow cluster_prep Plasmid Construction cluster_exp Yeast Nucleus Bait Bait Plasmid (GAL4-BD + Fas C-terminus) Yeast Co-transform Yeast Bait->Yeast Prey Prey Plasmid (GAL4-AD + FAP-1 PDZ) Prey->Yeast Interaction Bait-Prey Interaction Yeast->Interaction If proteins interact Reporter Reporter Gene (e.g., LacZ) Interaction->Reporter Recruits RNA Pol Activation Transcription Activated Reporter->Activation

Yeast Two-Hybrid (Y2H) Experimental Workflow.
Co-Immunoprecipitation (Co-IP) for In Vivo Validation

Co-IP is used to demonstrate that two proteins interact within their native cellular environment.[16]

Principle: An antibody targeting a known protein (the "bait," e.g., Fas) is used to pull it out of a cell lysate. If another protein (the "prey," e.g., FAP-1) is part of a stable complex with the bait, it will be pulled down as well and can be detected by Western blotting.[17]

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture cells endogenously expressing or transfected to express Fas and FAP-1 (e.g., 293T or a colon cancer cell line).[5]

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells on ice for 30 minutes in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[18]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-clearing (Optional but Recommended):

    • Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads and transfer the pre-cleared lysate to a new tube.

  • Immunoprecipitation:

    • Add a primary antibody against the bait protein (e.g., anti-Fas antibody) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Use a magnetic rack to pellet the beads. Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using a primary antibody against the prey protein (e.g., anti-FAP-1 antibody) to confirm its presence in the immunoprecipitated complex.

CoIP_Workflow start Cell Lysate (containing Fas-FAP-1 complex) step1 Add anti-Fas Antibody (Bait Ab) start->step1 step2 Add Protein A/G Beads step1->step2 step3 Precipitate Complex (Pull-down) step2->step3 step4 Wash to remove non-specific proteins step3->step4 step5 Elute and run SDS-PAGE step4->step5 end Western Blot (Detect FAP-1) step5->end

Co-Immunoprecipitation (Co-IP) Workflow.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of biomolecular interactions in real-time.[19][20]

Principle: One interactant (the "ligand," e.g., a purified FAP-1 PDZ domain) is immobilized on a sensor chip. The other interactant (the "analyte," e.g., the SLV tripeptide) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).[21]

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject a solution of the purified FAP-1 PDZ domain in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently immobilize it to the surface via its primary amines.

    • Deactivate any remaining active esters on the surface with ethanolamine.

  • Analyte Injection and Kinetic Measurement:

    • Flow a running buffer (e.g., HBS-EP) over the chip until a stable baseline is achieved.

    • Inject a series of increasing concentrations of the analyte (Fas-SLV tripeptide) over the ligand-immobilized surface for a defined period (association phase).

    • Switch back to flowing only the running buffer and monitor the signal decrease (dissociation phase).

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl pH 2.5) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Therapeutic Implications and Future Directions

The negative regulation of Fas by FAP-1 is a compelling target for therapeutic intervention, particularly in oncology.

  • Sensitizing Tumors to Apoptosis: High FAP-1 expression is linked to resistance to Fas-induced apoptosis in various cancers.[5] A therapeutic agent that blocks the Fas/FAP-1 interaction could restore apoptosis sensitivity.

  • Peptide-Based Inhibitors: The direct cytoplasmic microinjection of the Ac-SLV tripeptide has been shown to induce Fas-mediated apoptosis in colon cancer cells that are normally resistant.[3] This provides proof-of-concept for using SLV-based molecules as pro-apoptotic drugs.[22]

  • Drug Development: Structural modifications of the SLV tripeptide have been explored to enhance its potency and cell permeability.[23] For example, adding hydrophobic groups to the N-terminus significantly increases inhibitory activity.[23] The development of small molecule inhibitors or cell-penetrating peptidomimetics that disrupt the FAP-1 PDZ/Fas-SLV interaction is a promising avenue for developing novel cancer therapeutics.

References

The Role of the Fas C-Terminal Tripeptide in the Death-Inducing Signaling Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (FasR), a member of the tumor necrosis factor receptor superfamily, plays a pivotal role in the extrinsic pathway of apoptosis. Upon engagement by its cognate ligand, Fas ligand (FasL), FasR trimerizes and recruits intracellular adapter proteins to form the Death-Inducing Signaling Complex (DISC), ultimately leading to caspase activation and programmed cell death. While the core interactions within the DISC, involving the Fas death domain (DD), FADD, and procaspase-8, are well-characterized, the regulatory role of the Fas C-terminal region is of increasing interest. This technical guide provides an in-depth examination of the Fas C-terminal tripeptide, its interaction with Fas-associated phosphatase-1 (FAP-1), and the implications for DISC formation and function. We present quantitative data on these interactions, detailed experimental protocols for their investigation, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Fas/FasL Signaling Pathway and the DISC

The Fas/FasL signaling pathway is a critical regulator of apoptosis in various physiological and pathological processes, including immune homeostasis, development, and cancer. The binding of FasL to FasR initiates the formation of the DISC, a multi-protein complex assembled at the intracellular death domain of the Fas receptor. The core components of the DISC include the Fas-associated death domain (FADD) adapter protein and procaspase-8. This assembly facilitates the dimerization and auto-activation of procaspase-8, which in turn initiates a caspase cascade, leading to the execution phase of apoptosis.

However, the signaling output of Fas activation is not solely pro-apoptotic and is subject to intricate regulation. One key negative regulator is the Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that interacts with the C-terminus of Fas. This interaction can modulate the apoptotic signal and represents a potential target for therapeutic intervention.

The this compound: A Key Regulatory Motif

The extreme C-terminus of the human Fas receptor contains a three-amino-acid sequence, Ser-Leu-Val (SLV) , which serves as a critical recognition motif for the third PDZ (PSD-95/Dlg/ZO-1) domain of FAP-1. The acetylated form of this tripeptide, Ac-Ser-Leu-Val-OH (Ac-SLV-OH), has been shown to be both necessary and sufficient for this interaction.

Role in FAP-1 Binding and Inhibition of Apoptosis

The binding of FAP-1 to the this compound has been demonstrated to inhibit Fas-induced apoptosis. FAP-1 is thought to exert its anti-apoptotic effect by preventing the recruitment of pro-apoptotic signaling molecules to the DISC or by dephosphorylating key signaling components. By physically associating with the C-terminus of Fas, FAP-1 can sterically hinder the proper formation and function of the DISC.

Quantitative Analysis of the this compound Interaction

CompoundConcentrationInhibition of Fas/FAP-1 Binding (%)Reference
This compound (Ac-SLV-OH)30 µM31.1[1]
50 µM44.3[1]
100 µM87.6[1]
1 mM100.7[1]

Table 1: Inhibitory Potency of this compound on Fas/FAP-1 Binding.[1]

For context, other potent peptide-based inhibitors of FAP have been developed with high affinity. For instance, the FAP-binding peptide FAP-2286 exhibits a mean half-maximal inhibitory concentration (IC50) of 2.7 nM for binding to cell surface FAP.[2] This highlights the potential for developing high-affinity binders targeting the FAP-1 PDZ domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the this compound and the DISC complex.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This assay is used to quantify the ability of the this compound to disrupt the interaction between Fas and FAP-1.

Principle: A recombinant protein corresponding to the third PDZ domain of FAP-1 is immobilized on a solid support (e.g., an ELISA plate). A labeled form of the Fas C-terminal region (or a peptide containing the SLV motif) is then added in the presence of varying concentrations of the competitor peptide (Ac-SLV-OH). The amount of labeled Fas peptide that binds to the immobilized FAP-1 PDZ domain is then quantified, allowing for the determination of the inhibitory potency of the competitor.

Detailed Protocol:

  • Reagent Preparation:

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6.

    • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 5% non-fat dry milk in PBST.

    • Assay Buffer: 1% BSA in PBST.

    • Recombinant FAP-1 PDZ3 domain protein (e.g., GST-fusion protein).

    • Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas.

    • Ac-SLV-OH competitor peptide.

    • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

    • Stop Solution: 2 M H2SO4.

  • Procedure:

    • Coat a 96-well microtiter plate with 100 µL/well of recombinant FAP-1 PDZ3 domain (1-5 µg/mL in Coating Buffer) overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of the Ac-SLV-OH competitor peptide in Assay Buffer.

    • In each well, add 50 µL of the competitor peptide dilution and 50 µL of the biotinylated Fas C-terminal peptide (at a fixed concentration, e.g., 1 µg/mL) in Assay Buffer.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of Streptavidin-HRP conjugate (diluted in Assay Buffer according to the manufacturer's instructions) and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the competitor peptide using the formula: % Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_no_inhibitor - Absorbance_blank)).

    • Plot the percentage of inhibition against the logarithm of the competitor concentration to generate a dose-response curve and determine the IC50 value.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions in vivo.

Principle: The transcription factor required for the expression of a reporter gene is split into two functional domains: a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein (e.g., the C-terminal tail of Fas) is fused to the DBD, and the "prey" protein (e.g., FAP-1 or a cDNA library) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, LacZ), allowing for cell growth on selective media or a colorimetric change.

Detailed Protocol:

  • Vector Construction:

    • Clone the cDNA encoding the C-terminal region of Fas into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain.

    • Clone the cDNA encoding the third PDZ domain of FAP-1 into a prey vector (e.g., pGADT7), creating a fusion with the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate method.

    • As controls, transform yeast with:

      • Bait plasmid alone.

      • Prey plasmid alone.

      • Bait plasmid with an empty prey vector.

      • Prey plasmid with an empty bait vector.

      • Positive control plasmids (e.g., p53 and SV40 large T-antigen).

  • Interaction Screening:

    • Plate the transformed yeast on selective media. Initially, plate on medium lacking tryptophan and leucine (-Trp/-Leu) to select for yeast that have taken up both plasmids.

    • To test for interaction, replica-plate the colonies onto a more stringent selective medium lacking tryptophan, leucine, and histidine (-Trp/-Leu/-His). 3-Amino-1,2,4-triazole (3-AT) can be added to suppress low levels of leaky HIS3 expression.

    • For a more stringent selection and qualitative assessment, use a medium also lacking adenine (-Trp/-Leu/-His/-Ade).

    • Perform a β-galactosidase filter lift assay to detect LacZ reporter gene activation.

  • Analysis:

    • Growth on the high-stringency selective medium and a blue color in the β-galactosidase assay indicate a positive protein-protein interaction.

Co-Immunoprecipitation (Co-IP) for DISC Complex Analysis

Co-IP is used to study protein-protein interactions in a cellular context by using an antibody to pull down a target protein and its binding partners.

Principle: Cells are lysed under non-denaturing conditions to preserve protein complexes. An antibody specific to a "bait" protein (e.g., Fas) is added to the cell lysate and allowed to bind. Protein A/G beads are then used to capture the antibody-protein complex. After washing away non-specifically bound proteins, the entire complex is eluted and analyzed by Western blotting using antibodies against the suspected interacting "prey" proteins (e.g., FADD, Caspase-8).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., Jurkat T-cells, which endogenously express Fas) to a high density.

    • To induce DISC formation, treat the cells with an agonistic anti-Fas antibody (e.g., CH11) or recombinant FasL for a specified time (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis:

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

    • Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.

    • Add the primary antibody against the bait protein (e.g., anti-Fas antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-FADD, anti-Caspase-8).

    • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Visualization of Signaling Pathways and Workflows

Fas Signaling Pathway Leading to Apoptosis

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC DISC Formation FasR->DISC FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DISC->Caspase8 Activation

Fas-mediated apoptotic signaling pathway.
Regulation of Fas Signaling by FAP-1

Fas_Regulation_by_FAP1 FasR Fas Receptor Fas_CT Fas C-Terminal Tripeptide (SLV) FasR->Fas_CT FAP1 FAP-1 FAP1->Fas_CT Binding DISC DISC Formation FAP1->DISC Inhibition Apoptosis Apoptosis DISC->Apoptosis

Inhibitory role of FAP-1 on Fas signaling.
Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Cell Lysate (with DISC) Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Immunoprecipitation with anti-Fas Ab Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute Analysis Western Blot (anti-FADD, anti-Casp8) Elute->Analysis Result Detection of Interaction Analysis->Result

Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions

The this compound represents a key regulatory element in the Fas signaling pathway. Its interaction with FAP-1 provides a mechanism for downregulating Fas-mediated apoptosis, a process with significant implications for both normal physiology and disease. A thorough understanding of this interaction, supported by robust quantitative data and detailed experimental methodologies, is essential for the development of novel therapeutics that can modulate this pathway. Future research should focus on obtaining high-resolution structural information of the Fas C-terminus in complex with the FAP-1 PDZ domain and on the development of highly specific and potent small molecule or peptide-based inhibitors that can disrupt this interaction for therapeutic benefit in diseases such as cancer, where evasion of apoptosis is a key hallmark. The experimental approaches detailed in this guide provide a solid foundation for researchers to further explore this critical aspect of apoptosis regulation.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Ac-Ser-Leu-Val-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Ac-Ser-Leu-Val-OH has been identified as a key modulator of the extrinsic apoptosis pathway. By mimicking the C-terminal sequence of the Fas receptor (CD95/APO-1), it competitively inhibits the interaction between Fas and the Fas-associated phosphatase-1 (FAP-1). This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ac-Ser-Leu-Val-OH, detailing its mechanism of action, the structural requirements for its inhibitory activity, and relevant experimental protocols. The information presented herein is intended to support further research and drug development efforts targeting the Fas signaling pathway for therapeutic intervention, particularly in oncology.

Introduction: The Fas/FAP-1 Signaling Axis

The Fas receptor is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily that plays a pivotal role in regulating programmed cell death, or apoptosis. Upon binding of its natural ligand, the Fas ligand (FasL), the Fas receptor trimerizes and recruits adaptor proteins, most notably the Fas-associated death domain (FADD), to its intracellular death domain. This assembly forms the Death-Inducing Signaling Complex (DISC), which subsequently activates a cascade of caspases, ultimately leading to the execution of apoptosis.

Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase, acts as a negative regulator of Fas-mediated apoptosis. FAP-1 interacts with the C-terminal 15 amino acids of the Fas receptor through its third PDZ (GLGF) domain, sterically hindering the recruitment of FADD and thereby inhibiting the formation of the DISC and subsequent apoptotic signaling.[1] The tripeptide sequence Ser-Leu-Val (SLV) at the extreme C-terminus of Fas has been identified as the minimal and sufficient motif for this interaction.[1]

Mechanism of Action of Ac-Ser-Leu-Val-OH

The synthetic peptide Ac-Ser-Leu-Val-OH functions as a competitive inhibitor of the Fas/FAP-1 interaction. By mimicking the C-terminal SLV motif of the Fas receptor, it binds to the third PDZ domain of FAP-1. This binding event prevents FAP-1 from associating with the Fas receptor, thereby liberating the receptor's death domain. Consequently, the threshold for Fas-mediated apoptosis is lowered, and cells become more susceptible to apoptotic stimuli. Direct cytoplasmic microinjection of Ac-Ser-Leu-Val-OH has been shown to induce Fas-mediated apoptosis in colon cancer cell lines that express both Fas and FAP-1.[1]

cluster_0 Normal Fas Signaling cluster_1 FAP-1 Inhibition of Apoptosis cluster_2 Action of Ac-Ser-Leu-Val-OH FasL FasL Fas Receptor Fas Receptor FasL->Fas Receptor Binds FADD FADD Fas Receptor->FADD Recruits Caspase-8 Caspase-8 FADD->Caspase-8 Activates Apoptosis Apoptosis Caspase-8->Apoptosis Initiates FAP-1 FAP-1 Fas Receptor_inhibited Fas Receptor FAP-1->Fas Receptor_inhibited Binds to C-terminus FADD_inhibited FADD_inhibited Fas Receptor_inhibited->FADD_inhibited Recruitment Blocked Ac-Ser-Leu-Val-OH Ac-Ser-Leu-Val-OH FAP-1_sequestered FAP-1 Ac-Ser-Leu-Val-OH->FAP-1_sequestered Binds and Sequesters Fas Receptor_active Fas Receptor FADD_active FADD_active Fas Receptor_active->FADD_active Recruits FADD

Figure 1. Signaling pathway of Fas-mediated apoptosis and the role of Ac-Ser-Leu-Val-OH.

Structure-Activity Relationship (SAR) Studies

The structural features of Ac-Ser-Leu-Val-OH are critical for its inhibitory activity against the Fas/FAP-1 interaction. SAR studies have elucidated the importance of each component of the tripeptide.

Core Tripeptide Modifications
PositionModificationEffect on Inhibitory ActivityRationale
C-terminus (Val) Replacement with other amino acids (e.g., Ile, Leu)Significantly reduced potencyThe L-Val residue is essential for binding.
Absence of the carboxyl groupAbolished activityThe carboxyl group is critical for interaction with the PDZ domain of FAP-1.
Middle Position (Leu) Replacement with other hydrophobic residuesTolerated to some extentHydrophobicity in this position is important, but Leu provides optimal interaction.
N-terminus (Ser) Replacement of the hydroxyl groupReduced potencyThe hydroxyl group of Serine acts as a hydrogen bond donor, contributing to binding affinity.
N-terminal Modifications

The introduction of hydrophobic groups to the N-terminus of the tripeptide has been shown to significantly enhance its inhibitory potency.

N-terminal ModificationRelative Potency
Acetyl (Ac)Baseline
PhenylaminocarbonylRemarkable increase
Phenylaminocarbonyl with Glu at meta-positionFurther improvement

Data synthesized from literature.[2][3][4] Specific IC50 values for all analogs are not consistently reported across studies.

Experimental Protocols

Synthesis of Ac-Ser-Leu-Val-OH via Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Fmoc-Val-Resin Fmoc-Val-Resin Resin->Fmoc-Val-Resin 1. Couple Fmoc-Val-OH Val-Resin Val-Resin Fmoc-Val-Resin->Val-Resin 2. Fmoc Deprotection Fmoc-Leu-Val-Resin Fmoc-Leu-Val-Resin Val-Resin->Fmoc-Leu-Val-Resin 3. Couple Fmoc-Leu-OH Leu-Val-Resin Leu-Val-Resin Fmoc-Leu-Val-Resin->Leu-Val-Resin 4. Fmoc Deprotection Fmoc-Ser(tBu)-Leu-Val-Resin Fmoc-Ser(tBu)-Leu-Val-Resin Leu-Val-Resin->Fmoc-Ser(tBu)-Leu-Val-Resin 5. Couple Fmoc-Ser(tBu)-OH Ser(tBu)-Leu-Val-Resin Ser(tBu)-Leu-Val-Resin Fmoc-Ser(tBu)-Leu-Val-Resin->Ser(tBu)-Leu-Val-Resin 6. Fmoc Deprotection Ac-Ser(tBu)-Leu-Val-Resin Ac-Ser(tBu)-Leu-Val-Resin Ser(tBu)-Leu-Val-Resin->Ac-Ser(tBu)-Leu-Val-Resin 7. Acetylation Ac-Ser-Leu-Val-OH Ac-Ser-Leu-Val-OH Ac-Ser(tBu)-Leu-Val-Resin->Ac-Ser-Leu-Val-OH 8. Cleavage and Deprotection

Figure 2. Workflow for the solid-phase synthesis of Ac-Ser-Leu-Val-OH.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Leu-OH

  • Fmoc-Ser(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling (Leucine): Dissolve Fmoc-Leu-OH, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Wash thoroughly.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Serine): Dissolve Fmoc-Ser(tBu)-OH, DIC, and HOBt in DMF. Add the solution to the resin and shake for 2 hours. Wash thoroughly.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Filter and precipitate the peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Fas/FAP-1 Binding Inhibition Assay

This assay quantifies the ability of Ac-Ser-Leu-Val-OH to inhibit the binding of FAP-1 to the Fas receptor.

Immobilize GST-Fas C-terminus Immobilize GST-Fas C-terminus Block non-specific binding Block non-specific binding Immobilize GST-Fas C-terminus->Block non-specific binding Incubate with FAP-1 and Ac-Ser-Leu-Val-OH Incubate with FAP-1 and Ac-Ser-Leu-Val-OH Block non-specific binding->Incubate with FAP-1 and Ac-Ser-Leu-Val-OH Wash unbound proteins Wash unbound proteins Incubate with FAP-1 and Ac-Ser-Leu-Val-OH->Wash unbound proteins Add anti-FAP-1 antibody Add anti-FAP-1 antibody Wash unbound proteins->Add anti-FAP-1 antibody Add secondary antibody-HRP Add secondary antibody-HRP Add anti-FAP-1 antibody->Add secondary antibody-HRP Add HRP substrate and measure signal Add HRP substrate and measure signal Add secondary antibody-HRP->Add HRP substrate and measure signal Analyze data Analyze data Add HRP substrate and measure signal->Analyze data

Figure 3. Workflow for the in vitro Fas/FAP-1 binding inhibition assay.

Materials:

  • Recombinant GST-fused Fas C-terminal peptide

  • Recombinant FAP-1 protein

  • Ac-Ser-Leu-Val-OH and its analogs

  • ELISA plates

  • Bovine Serum Albumin (BSA)

  • Primary antibody against FAP-1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Plate reader

Procedure:

  • Plate Coating: Coat ELISA plate wells with GST-Fas C-terminal peptide and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with 5% BSA in PBS for 1 hour.

  • Inhibition Reaction: Add a constant concentration of FAP-1 protein and varying concentrations of Ac-Ser-Leu-Val-OH (or analogs) to the wells. Incubate for 2 hours.

  • Washing: Wash the plate to remove unbound proteins and inhibitor.

  • Primary Antibody Incubation: Add the primary antibody against FAP-1 and incubate for 1 hour.

  • Secondary Antibody Incubation: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection: Wash the plate and add the HRP substrate. Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the peptide and determine the IC50 value.

Cell-Based Apoptosis Assay

This assay determines the ability of Ac-Ser-Leu-Val-OH to sensitize cells to Fas-mediated apoptosis.

Materials:

  • Fas- and FAP-1-expressing cancer cell line (e.g., DLD-1)

  • Ac-Ser-Leu-Val-OH

  • Anti-Fas antibody (agonistic)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the chosen cell line to the desired confluency.

  • Peptide Treatment: Treat the cells with varying concentrations of Ac-Ser-Leu-Val-OH for a predetermined time.

  • Apoptosis Induction: Add a sub-lethal concentration of the agonistic anti-Fas antibody to induce apoptosis.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the peptide-treated groups to the control group (anti-Fas antibody alone).

Conclusion and Future Directions

Ac-Ser-Leu-Val-OH represents a promising lead compound for the development of novel cancer therapeutics that function by modulating the Fas/FAP-1 signaling pathway. The well-defined structure-activity relationship provides a solid foundation for the rational design of more potent and specific analogs. Future research should focus on improving the cell permeability and in vivo stability of these peptide-based inhibitors. The development of small molecule mimetics of Ac-Ser-Leu-Val-OH could also overcome the inherent limitations of peptide drugs. Further investigation into the role of the Fas/FAP-1 axis in different cancer types will be crucial for identifying patient populations that would most benefit from this therapeutic approach.

References

The Role of Fas C-Terminal Tripeptide in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (FasR, CD95, APO-1), a member of the tumor necrosis factor receptor superfamily, is a key regulator of programmed cell death, or apoptosis. Its C-terminal domain is crucial for the transduction of the apoptotic signal. This technical guide delves into the function of a specific synthetic tripeptide, Ac-Ser-Leu-Val-OH, derived from the C-terminus of the Fas receptor. This peptide has been identified as a modulator of Fas-mediated signaling, primarily through its interaction with Fas-associated phosphatase-1 (FAP-1). By competitively inhibiting the Fas/FAP-1 interaction, this tripeptide can sensitize resistant cancer cells to Fas-induced apoptosis, highlighting its potential as a therapeutic agent. This document provides an in-depth overview of the Fas signaling pathway, quantitative data on the tripeptide's function, detailed experimental protocols, and its implications for drug development.

Introduction to Fas Signaling

The Fas receptor is a transmembrane protein that, upon binding with its natural ligand (FasL), trimerizes and initiates a signaling cascade leading to apoptosis. The intracellular portion of the Fas receptor contains a "death domain" (DD), which is essential for recruiting adaptor proteins and initiating the apoptotic signal.

One of the key interactions at the C-terminus of Fas is with Fas-associated phosphatase-1 (FAP-1), a protein tyrosine phosphatase that has been shown to negatively regulate Fas-mediated apoptosis. FAP-1 is thought to inhibit the formation of the Death-Inducing Signaling Complex (DISC), a critical step in the apoptotic cascade.

The Fas C-Terminal Tripeptide: Ac-Ser-Leu-Val-OH

The C-terminal tripeptide of Fas, with the sequence Ac-Ser-Leu-Val-OH, has been identified as the minimal region necessary and sufficient for the interaction with the third PDZ domain of FAP-1.[1] This synthetic tripeptide acts as a competitive inhibitor, disrupting the binding of FAP-1 to the Fas receptor.

Mechanism of Action

By blocking the Fas/FAP-1 interaction, the Ac-Ser-Leu-Val-OH tripeptide is hypothesized to facilitate the recruitment of other critical signaling molecules, such as the Fas-associated death domain (FADD) protein, to the Fas receptor's death domain. This, in turn, promotes the assembly of the DISC and the activation of a cascade of caspases, ultimately leading to the execution of the apoptotic program.

Quantitative Data

The inhibitory effect of the this compound on the binding of Fas and FAP-1 has been quantified. The following table summarizes the inhibitory potency of Ac-Ser-Leu-Val-OH at various concentrations.

ConcentrationInhibitory Potency on Fas/FAP-1 Binding
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Table 1: Inhibitory potency of this compound (Ac-Ser-Leu-Val-OH) on Fas/FAP-1 binding. Data is for reference only and has not been independently confirmed.[2]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Fas Signaling Pathway

Fas_Signaling_Pathway Fas-Mediated Apoptosis Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment via Death Domain FAP1 FAP-1 FasR->FAP1 Inhibitory Interaction Procaspase8 Pro-Caspase-8 FADD->Procaspase8 Recruitment via Death Effector Domain Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-Caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Competitive Inhibition Competitive_Binding_Assay_Workflow Workflow for Fas/FAP-1 Competitive Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection plate Coat microtiter plate with recombinant Fas C-terminal domain block Block non-specific binding sites plate->block wash1 Wash plate block->wash1 mix Prepare mixture of biotinylated FAP-1 and varying concentrations of this compound wash1->mix add_mix Add mixture to wells mix->add_mix incubate Incubate to allow competitive binding add_mix->incubate wash2 Wash plate incubate->wash2 add_strep Add Streptavidin-HRP wash2->add_strep incubate2 Incubate add_strep->incubate2 wash3 Wash plate incubate2->wash3 add_sub Add TMB substrate wash3->add_sub read Read absorbance at 450 nm add_sub->read

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and biological evaluation of the Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH). This tripeptide is a valuable tool for studying the Fas signaling pathway and for developing potential therapeutics that modulate apoptosis.

Introduction

The Fas receptor (also known as APO-1 or CD95) is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1] Upon binding to its ligand, FasL, the Fas receptor trimerizes and initiates a signaling cascade that leads to programmed cell death, or apoptosis.[2][3] This process is crucial for immune system homeostasis and the elimination of cancerous or virally infected cells.[3]

The C-terminal region of the Fas receptor plays a critical role in regulating its apoptotic signaling. Specifically, the terminal tripeptide sequence, Ser-Leu-Val, is recognized by the PDZ domain of Fas-associated phosphatase-1 (FAP-1), a protein that inhibits Fas-mediated apoptosis.[1][4] By binding to FAP-1, the this compound can disrupt the Fas/FAP-1 interaction, thereby sensitizing cells to Fas-induced apoptosis.[4][5]

The synthetic N-acetylated tripeptide, Ac-Ser-Leu-Val-OH, has been shown to be sufficient to inhibit the binding of Fas to FAP-1.[1][4] This makes it a valuable molecular probe for investigating the intricate regulation of the Fas signaling pathway and a potential starting point for the development of novel anti-cancer agents.[5]

Section 1: Chemical Synthesis and Purification

The this compound, Ac-Ser-Leu-Val-OH, can be efficiently synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the stepwise assembly of the peptide chain on a solid support, simplifying the purification of the final product.[6]

Experimental Protocol: Solid-Phase Peptide Synthesis of Ac-Ser-Leu-Val-OH

This protocol outlines the manual synthesis of the tripeptide on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Weigh 150-200 mg of Wang resin (substitution ~0.5-0.7 mmol/g) into a reaction vessel.

  • Add 10 mL of N,N-dimethylformamide (DMF) per gram of resin to swell the resin for 15-30 minutes at room temperature.[2]

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Val-OH):

  • In a separate vial, dissolve 5 equivalents of Fmoc-Val-OH and 5 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

  • Add this solution to the resin.

  • Add 5 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.

  • Wash the resin with DMF (3 x 10 mL) and dichloromethane (DCM) (3 x 10 mL).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (10 mL per gram of resin) to the reaction vessel.[7]

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine.

4. Second Amino Acid Coupling (Fmoc-Leu-OH):

  • Repeat the coupling and deprotection steps as described above, using Fmoc-Leu-OH.

5. Third Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

  • For the serine residue, it is crucial to use a side-chain protecting group to prevent unwanted side reactions. Fmoc-Ser(tBu)-OH, where the hydroxyl group is protected by a tert-butyl (tBu) group, is a standard reagent for this purpose.[8][9][10]

  • Repeat the coupling step using Fmoc-Ser(tBu)-OH.

6. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 equivalents) and N,N-diisopropylethylamine (DIPEA) (10 equivalents) in DMF to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

7. Cleavage and Deprotection:

  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail. For a standard cleavage that also removes the tBu protecting group from serine, a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water is commonly used.[11] A typical ratio is 95% TFA, 2.5% TIS, and 2.5% water.[11]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[11]

  • Agitate the mixture for 2-3 hours at room temperature.[12]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Experimental Protocol: Purification by Reverse-Phase HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13]

  • Column: A C18 column is typically used for peptide purification.[13]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 60% Solvent B over 30-60 minutes is a good starting point for elution. The optimal gradient may need to be determined empirically.

  • Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.[13]

  • Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Data Presentation: Synthesis and Purification
ParameterTypical Result
Synthesis Scale 0.1 mmol
Crude Yield 70-90%
Purity after HPLC >95%
Molecular Weight 359.42 g/mol

Section 2: Biological Activity and Assays

The synthesized this compound can be used in various assays to assess its biological activity, primarily its ability to modulate Fas-mediated apoptosis.

Experimental Protocol: Induction of Apoptosis with Anti-Fas Antibody

This protocol describes how to induce apoptosis in a Fas-sensitive cell line, such as Jurkat cells, using an agonistic anti-Fas antibody.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the exponential growth phase.

  • Treatment:

    • Seed cells at a density of 0.5 x 10^5 cells/mL in fresh media.

    • Treat cells with an agonistic anti-Fas antibody (e.g., clone CH11 or DX2 for human cells) at a concentration of 0.05-0.1 µg/mL.

    • In parallel, pre-incubate cells with varying concentrations of the this compound for 1-2 hours before adding the anti-Fas antibody to assess its inhibitory effect on FAP-1 and subsequent enhancement of apoptosis.

    • Include an untreated control group.

  • Incubation: Incubate the cells for 3-16 hours at 37°C. The optimal incubation time should be determined empirically.

  • Harvesting: Harvest the cells by centrifugation for subsequent analysis.

Experimental Protocol: Apoptosis Detection by Annexin V Staining and Flow Cytometry

Annexin V staining is a common method to detect early-stage apoptosis.[14]

  • Cell Preparation:

    • Harvest the treated and control cells (approximately 5 x 10^5 to 1 x 10^6 cells per sample).[15]

    • Wash the cells once with cold 1X PBS.[15]

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each tube.[15]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour.[15]

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[16]

  • Cell Lysis:

    • After apoptosis induction, pellet the cells (1-5 x 10^6 cells).[6]

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[6]

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[6]

  • Colorimetric Assay:

    • To each sample of cell lysate, add 2X Reaction Buffer containing DTT.[6]

    • Add the caspase-3 substrate, DEVD-pNA (final concentration 200 µM).[6]

    • Incubate at 37°C for 1-2 hours.[6]

    • Measure the absorbance at 400-405 nm using a microplate reader.[6] The increase in absorbance is proportional to the caspase-3 activity.

Data Presentation: Biological Activity
AssayParameter MeasuredExpected Outcome with this compound
Fas/FAP-1 Binding Assay Inhibition of Fas binding to FAP-1Dose-dependent inhibition
Apoptosis Assay Percentage of apoptotic cells (Annexin V positive)Increased apoptosis in the presence of Fas ligand
Caspase-3 Activity Fold increase in caspase-3 activityIncreased caspase-3 activity in the presence of Fas ligand

A study by Sawa et al. (1999) reported the inhibitory potency of the this compound on Fas/FAP-1 binding.[17]

Concentration of Ac-Ser-Leu-Val-OHFas/FAP-1 Binding Inhibition (%)[17]
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Section 3: Signaling Pathways and Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Fas Signaling Pathway

Fas_Signaling_Pathway Fas-Mediated Apoptosis Signaling Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment DISC DISC (Death-Inducing Signaling Complex) FasR->DISC FAP1 FAP-1 FasR->FAP1 Binding Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation DISC->Caspase8 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FAP1->Caspase8 Inhibition Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition

Caption: Fas-mediated apoptosis pathway and the inhibitory role of FAP-1.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow Workflow for Synthesis and Purification of this compound Resin Wang Resin Coupling1 1. Couple Fmoc-Val-OH 2. Fmoc Deprotection Resin->Coupling1 Coupling2 1. Couple Fmoc-Leu-OH 2. Fmoc Deprotection Coupling1->Coupling2 Coupling3 1. Couple Fmoc-Ser(tBu)-OH 2. Fmoc Deprotection Coupling2->Coupling3 Acetylation N-terminal Acetylation Coupling3->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Pure Pure Peptide (>95%) HPLC->Pure Analysis QC Analysis (HPLC, Mass Spec) Pure->Analysis

Caption: Step-by-step workflow for the synthesis and purification of the tripeptide.

Logical Relationship: Apoptosis Assay

Apoptosis_Assay_Logic Logical Flow of the Apoptosis Assay Cells Fas-Sensitive Cells (e.g., Jurkat) Treatment Treatment Groups Cells->Treatment Control Untreated Control Treatment->Control AntiFas Anti-Fas Ab Treatment->AntiFas PeptideAntiFas Tripeptide + Anti-Fas Ab Treatment->PeptideAntiFas Incubation Incubation (3-16h) Control->Incubation AntiFas->Incubation PeptideAntiFas->Incubation Harvest Harvest Cells Incubation->Harvest Staining Annexin V/PI Staining Harvest->Staining Flow Flow Cytometry Analysis Staining->Flow Result Quantification of Apoptosis Flow->Result

Caption: Experimental design for assessing the pro-apoptotic effect of the tripeptide.

References

Application of Fas C-Terminal Tripeptide in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (also known as APO-1 or CD95) is a transmembrane protein that, upon binding with its ligand (FasL), initiates a signaling cascade leading to programmed cell death, or apoptosis. This process is crucial for immune homeostasis and the elimination of potentially harmful cells, including cancer cells. However, some cancer cells evade this crucial apoptotic pathway by overexpressing Fas-associated phosphatase-1 (FAP-1). FAP-1 binds to the C-terminal region of the Fas receptor, inhibiting its ability to transduce the apoptotic signal.

The Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the C-terminal three amino acids of the human Fas receptor. This tripeptide acts as a competitive inhibitor, preventing the binding of FAP-1 to the Fas receptor. By blocking this interaction, the this compound can restore the sensitivity of cancer cells to Fas-mediated apoptosis, offering a promising therapeutic strategy for cancers resistant to conventional therapies.

This document provides detailed application notes and experimental protocols for the use of the this compound in cancer research.

Data Presentation

In Vitro Efficacy of this compound and its Derivatives
CompoundCancer Cell LineAssayEndpointResultReference
This compound-Fas/FAP-1 Binding Inhibition% Inhibition31.1% at 30 µM, 44.3% at 50 µM, 87.6% at 100 µM, 100.7% at 1 mM[1]
Phenylaminocarbonyl derivative of this compound (Compound 41)-Fas/FAP-1 Binding InhibitionIC507.9 µM[2]
Ester derivative of Compound 41 (Compound 56)DLD-1 (Colon Cancer)Apoptosis Induction (in the presence of anti-Fas antibody)Apoptosis InductionConcentration-dependent increase in apoptosis[2]

Signaling Pathway and Mechanism of Action

The this compound restores the Fas-mediated apoptotic pathway by preventing the inhibitory action of FAP-1.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution FAP1 FAP-1 FAP1->FasR Binding & Inhibition Fas_Tripeptide Fas C-Terminal Tripeptide Fas_Tripeptide->FAP1 Inhibition

Caption: Fas-mediated apoptosis pathway and the inhibitory role of FAP-1, which is blocked by the this compound.

Experimental Protocols

In Vitro Fas/FAP-1 Binding Inhibition Assay (GST Pull-Down)

This protocol is designed to assess the ability of the this compound to inhibit the interaction between the Fas receptor and FAP-1.

Materials:

  • GST-tagged FAP-1 fusion protein (or a relevant PDZ domain)

  • His-tagged Fas C-terminal fragment

  • Glutathione-Sepharose beads

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

  • This compound (various concentrations)

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Anti-His tag antibody

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Prepare GST-FAP-1 bound beads:

    • Incubate purified GST-FAP-1 fusion protein with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove unbound protein.

  • Binding Reaction:

    • Prepare cell lysates containing the His-tagged Fas C-terminal fragment.

    • In separate tubes, pre-incubate the cell lysate with varying concentrations of the this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) for 1 hour at 4°C. Include a no-peptide control.

    • Add the pre-incubated lysates to the GST-FAP-1 bound beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads five times with wash buffer to remove non-specific binding.

  • Elution:

    • Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.

    • Collect the eluate by centrifugation.

  • Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-His tag antibody to detect the pulled-down Fas C-terminal fragment.

    • Visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of inhibition at each tripeptide concentration.

GST_Pull_Down_Workflow start Start prepare_beads Prepare GST-FAP-1 bound beads start->prepare_beads prepare_lysate Prepare His-Fas lysate start->prepare_lysate binding Incubate lysate with beads prepare_beads->binding pre_incubate Pre-incubate lysate with This compound prepare_lysate->pre_incubate pre_incubate->binding wash Wash beads binding->wash elute Elute bound proteins wash->elute analysis SDS-PAGE & Western Blot elute->analysis end End analysis->end

Caption: Workflow for the GST Pull-Down Assay to test Fas/FAP-1 binding inhibition.

Apoptosis Induction Assay in Adherent Cancer Cells

This protocol describes how to assess the ability of the this compound to induce apoptosis in adherent cancer cell lines (e.g., DLD-1) that are resistant to Fas-mediated apoptosis.

Materials:

  • Adherent cancer cell line (e.g., DLD-1)

  • Cell culture medium and supplements

  • This compound

  • Agonistic anti-Fas antibody (e.g., CH-11)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Treat the cells with varying concentrations of the this compound (e.g., 50 µM, 100 µM, 200 µM) for a predetermined time (e.g., 4-6 hours).

    • Following the tripeptide treatment, add a sub-optimal concentration of the agonistic anti-Fas antibody to the media.

    • Include appropriate controls: untreated cells, cells treated with the tripeptide alone, and cells treated with the anti-Fas antibody alone.

    • Incubate for an additional 18-24 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells from the culture medium.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Assay_Workflow start Start seed_cells Seed adherent cancer cells start->seed_cells treat_peptide Treat with Fas C-Terminal Tripeptide seed_cells->treat_peptide treat_antibody Add agonistic anti-Fas antibody treat_peptide->treat_antibody incubate Incubate treat_antibody->incubate harvest_cells Harvest cells incubate->harvest_cells stain Stain with Annexin V/PI harvest_cells->stain analyze Flow Cytometry Analysis stain->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line known to be resistant to Fas-mediated apoptosis (e.g., DLD-1)

  • Matrigel (optional)

  • This compound (formulated for in vivo use)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle control to the control group using the same schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the tripeptide.

    • Tumors can be further processed for histological or molecular analysis (e.g., TUNEL assay for apoptosis).

Xenograft_Study_Workflow start Start implant_cells Implant cancer cells into mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into groups monitor_growth->randomize treat Administer Fas C-Terminal Tripeptide or vehicle randomize->treat measure_tumors Measure tumor volume and body weight treat->measure_tumors Repeatedly endpoint Study endpoint measure_tumors->endpoint analyze Analyze tumor growth and weight endpoint->analyze end End analyze->end

Caption: Workflow for an in vivo xenograft study to assess anti-tumor efficacy.

Conclusion

The this compound represents a targeted approach to overcoming a specific mechanism of apoptosis resistance in cancer cells. By disrupting the inhibitory interaction between Fas and FAP-1, this peptide has the potential to re-sensitize tumors to Fas-mediated cell death. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of the this compound and its derivatives in various cancer models. Further studies are warranted to fully elucidate its efficacy, particularly in in vivo settings, and to optimize its delivery and therapeutic application.

References

Application Notes and Protocols for Fas C-Terminal Tripeptide in Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (FasR), also known as APO-1 or CD95, is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily. Its engagement with its natural ligand, Fas ligand (FasL), triggers the extrinsic apoptosis pathway, a critical process for immune homeostasis and elimination of cancerous cells. However, some cancer cells develop resistance to Fas-mediated apoptosis. One mechanism of resistance involves the Fas-associated phosphatase-1 (FAP-1), which binds to the C-terminal region of Fas, preventing the formation of the Death-Inducing Signaling Complex (DISC) and subsequent apoptosis.

The Fas C-terminal tripeptide, with the sequence Ac-Ser-Leu-Val-OH (Ac-SLV-OH), mimics the C-terminal motif of the Fas receptor. This peptide acts as a competitive inhibitor of the FAP-1 and Fas interaction. By blocking FAP-1, the this compound can restore the sensitivity of resistant cancer cells to Fas-mediated apoptosis, making it a valuable tool for apoptosis research and a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for utilizing the this compound to induce or sensitize cancer cells to apoptosis and for quantifying the apoptotic response using standard cellular and molecular biology techniques.

Mechanism of Action: Reversing Apoptosis Resistance

In resistant cancer cells, FAP-1 binds to the C-terminal SLV motif of the Fas receptor, which sterically hinders the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). Without FADD, pro-caspase-8 cannot be recruited and activated, thereby blocking the apoptotic signal.

The this compound (Ac-SLV-OH) competitively binds to the PDZ domain of FAP-1, preventing it from interacting with the Fas receptor.[2] This allows for the proper formation of the DISC upon FasL or agonist anti-Fas antibody binding, leading to the activation of the caspase cascade and execution of apoptosis.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) or Agonist Antibody FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment FAP1 FAP-1 FAP1->FasR Inhibition of DISC Formation Fas_Tripeptide Fas C-Terminal Tripeptide (Ac-SLV-OH) Fas_Tripeptide->FAP1 Inhibition ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage & Activation Casp3 Active Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Fas Signaling Pathway and the Role of this compound.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of the this compound on apoptosis induction.

Table 1: Inhibition of Fas/FAP-1 Binding by this compound

Tripeptide Concentration% Inhibition of Fas/FAP-1 Binding
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%
Data adapted from MedChemExpress product information based on scientific literature.[2]

Table 2: Effect of Fap1-blocking Tripeptide (SLV) on Fas-Induced Apoptosis in Colon Cancer Cell Lines

Cell LineTreatment% Apoptotic Cells (Annexin V+)
SW480 Control~5%
Fas-agonist antibody~10%
SLV peptide + Fas-agonist antibody~25%
SW620 Control~8%
Fas-agonist antibody~15%
SLV peptide + Fas-agonist antibody~35%
Data is illustrative and based on findings reported by Zhuang et al. (2018), where the SLV peptide significantly increased Fas-agonist induced apoptosis.[2]

Experimental Protocols

The following protocols provide a general framework for assessing apoptosis induction using the this compound. It is recommended to optimize parameters such as cell density, peptide concentration, and incubation times for specific cell lines and experimental conditions.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Apoptosis Analysis Cell_Culture 1. Culture Cells (e.g., SW480, SW620) Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding Peptide_Treatment 3. Treat with this compound (e.g., 50-100 µM) Cell_Seeding->Peptide_Treatment Induction 4. Induce Apoptosis (e.g., FasL or anti-Fas Ab) Peptide_Treatment->Induction Incubation 5. Incubate (e.g., 24-48 hours) Induction->Incubation Harvest 6. Harvest Cells Incubation->Harvest AnnexinV Annexin V / PI Staining Harvest->AnnexinV Caspase Caspase-3 Activity Assay Harvest->Caspase TUNEL TUNEL Assay Harvest->TUNEL Analysis 7. Data Acquisition & Analysis (Flow Cytometry / Microscopy) AnnexinV->Analysis Caspase->Analysis TUNEL->Analysis

Caption: General Experimental Workflow for Apoptosis Induction Assays.
Protocol 1: Sensitization to Fas-Mediated Apoptosis and Analysis by Annexin V Staining

This protocol is designed to assess the ability of the this compound to sensitize resistant cancer cells to apoptosis induced by a Fas agonist.

Materials:

  • This compound (Ac-SLV-OH)

  • Control peptide (e.g., scrambled sequence or VLS)[2]

  • Fas-agonist antibody (e.g., anti-Fas mAb CH-11 for human cells) or recombinant FasL

  • Fas-resistant cancer cell line (e.g., SW620, DLD-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.

  • Peptide Pre-treatment: Prepare a stock solution of the this compound and control peptide in a suitable solvent (e.g., sterile water or DMSO). Dilute the peptides to the desired final concentration (e.g., 50-100 µM) in complete culture medium. Remove the old medium from the cells and add the medium containing the peptides. Incubate for 2-4 hours.

  • Apoptosis Induction: Add the Fas-agonist antibody (e.g., 100-200 ng/mL) or recombinant FasL to the wells. Include the following controls:

    • Untreated cells

    • Cells treated with Fas-agonist antibody only

    • Cells treated with this compound only

    • Cells treated with control peptide and Fas-agonist antibody

  • Incubation: Incubate the plates for a predetermined time (e.g., 24-48 hours). This should be optimized for your cell line.

  • Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent like TrypLE or Accutase to minimize membrane damage. Centrifuge the cells and wash once with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 2: Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells treated as described in Protocol 1 (Steps 1-4).

  • Caspase-3 Activity Assay Kit (containing a DEVD-pNA colorimetric substrate or a DEVD-AMC fluorometric substrate, cell lysis buffer, and reaction buffer).

  • Microplate reader.

Procedure:

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of ~380/~460 nm (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown and treated on glass coverslips or chamber slides.

  • TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and buffers).

  • Paraformaldehyde (4%) for fixation.

  • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • DAPI or Hoechst for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Fixation: After treatment, wash the cells on coverslips with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.

  • TUNEL Staining: Wash the cells again with PBS and perform the TUNEL staining according to the manufacturer's protocol. This involves incubating the cells with the TdT enzyme and labeled dUTPs in a humidified chamber at 37°C.

  • Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst.

  • Microscopy: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence from the incorporated labeled dUTPs.

  • Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.

Controls and Considerations

  • Negative Controls: Always include untreated cells and cells treated with a scrambled or inactive control peptide to establish baseline apoptosis levels.

  • Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine, doxorubicin) to validate the assay systems.

  • Pan-Caspase Inhibitor: To confirm that the observed cell death is caspase-dependent, pre-treat cells with a pan-caspase inhibitor like Z-VAD-FMK (20-50 µM) before apoptosis induction.

  • Peptide Delivery: For cell lines where passive uptake of the peptide is inefficient, consider using cell-penetrating peptide conjugates to enhance intracellular delivery.

  • Optimization: The optimal concentration of the this compound and the incubation time will vary between cell lines and should be determined empirically through dose-response and time-course experiments.

References

Application Notes and Protocols: Preparing Fas C-Terminal Tripeptide Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fas receptor (FasR), also known as APO-1 or CD95, is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1] Its activation by the Fas ligand (FasL) initiates a signaling cascade that culminates in programmed cell death, or apoptosis.[1][2] The Fas-associated phosphatase-1 (FAP-1) is a protein tyrosine phosphatase that binds to the C-terminal region of the Fas receptor, negatively regulating its apoptotic signaling.

The Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide corresponding to the last three amino acids of the Fas receptor.[1][3][4] This tripeptide competitively inhibits the binding of FAP-1 to the Fas receptor, thereby blocking the anti-apoptotic action of FAP-1.[1][3][5] This action can restore or enhance sensitivity to Fas-mediated apoptosis in resistant cells, making it a valuable tool for cancer research and drug development. These notes provide detailed protocols for the preparation and use of this compound solutions in a cell culture setting.

Product Information and Properties

Proper handling and storage are critical for maintaining the stability and activity of the peptide. The following table summarizes its key characteristics.

PropertyDescription
Sequence Ac-Ser-Leu-Val-OH
Molecular Weight 359.42 g/mol [1][4]
CAS Number 189109-90-8[1]
Appearance White to off-white solid[1]
Solubility Insoluble in water. Soluble in DMSO (≥35.9 mg/mL) and Ethanol (≥10.04 mg/mL).[1]
Storage (Lyophilized) Store desiccated at -20°C for up to 36 months.[4]
Storage (Solution) Aliquot and store at -20°C. Use within one month to avoid degradation. Avoid repeated freeze-thaw cycles.[4]

Mechanism of Action and Signaling Pathway

The this compound exerts its pro-apoptotic effect by disrupting the interaction between the Fas receptor and the inhibitory protein FAP-1.

  • Fas Receptor Activation: In the canonical pathway, the binding of Fas Ligand (FasL) to the Fas receptor causes the receptor to trimerize.[6][7]

  • DISC Formation: This conformational change facilitates the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[2][6][8]

  • Caspase Cascade: Within the DISC, procaspase-8 molecules are brought into close proximity, leading to their auto-activation. Active caspase-8 then initiates a downstream cascade by activating effector caspases, such as caspase-3, which execute the apoptotic program.[2][8]

  • Inhibition by FAP-1: FAP-1 binds to the C-terminal tripeptide motif of the Fas receptor, preventing efficient DISC formation and signal transduction, thus inhibiting apoptosis.

  • Action of this compound: The synthetic tripeptide acts as a competitive inhibitor, binding to FAP-1 and preventing its association with the Fas receptor. This frees the receptor to participate in the apoptotic signaling cascade.[1][3]

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL FasL FasR Fas Receptor FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Procaspase-8 FADD->Procaspase8 Recruitment DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Active Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FAP1 FAP-1 FAP1->FasR Inhibition Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition

Caption: Fas signaling pathway and the inhibitory role of the Tripeptide.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Materials:

  • Vial of lyophilized this compound

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Centrifugation: Before opening, centrifuge the vial of lyophilized peptide at a low speed (e.g., 1,000 x g for 1 minute) to ensure all the powder is at the bottom of the vial.[9][10]

  • Solvent Addition: Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM). As the peptide is insoluble in aqueous solutions, DMSO is the recommended primary solvent.[1]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[9] If necessary, sonicate briefly in a water bath to aid dissolution.[11] Visually inspect the solution to ensure it is clear and free of particulates.[12]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4] Store the aliquots at -20°C for up to one month.[4]

Reconstitution_Workflow start Start: Lyophilized Peptide Vial step1 1. Centrifuge Vial (1,000 x g, 1 min) start->step1 step2 2. Add Sterile DMSO to desired concentration step1->step2 step3 3. Dissolve Peptide (Vortex/Swirl/Sonicate) step2->step3 check Is solution clear? step3->check check->step3 No step4 4. Aliquot into sterile tubes check->step4 Yes end Store at -20°C step4->end

Caption: Workflow for reconstituting lyophilized this compound.

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • Reconstituted this compound stock solution (in DMSO)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock: Thaw one aliquot of the DMSO stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. Note that the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Serial Dilution (Recommended): To ensure accurate final concentrations, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed medium. Then, add this intermediate dilution to the final culture volume.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the peptide) to a separate set of cells. This is crucial to distinguish the effects of the peptide from those of the solvent.

  • Treat Cells: Add the final working solution (or vehicle control) to your cell cultures and mix gently. Return the cells to the incubator for the desired treatment period.

Example Dilution Calculations (for a final volume of 1 mL):

Stock ConcentrationDesired Final ConcentrationVolume of Stock to AddFinal DMSO % (if stock is 100% DMSO)
10 mM30 µM3.0 µL0.3%
10 mM50 µM5.0 µL0.5%
10 mM100 µM10.0 µL1.0%
20 mM30 µM1.5 µL0.15%
20 mM50 µM2.5 µL0.25%
20 mM100 µM5.0 µL0.5%

Note: The final DMSO concentration may need to be optimized for your specific cell line. If higher peptide concentrations are needed, consider preparing a more concentrated stock solution to keep the final DMSO percentage low.

Application Example: Sensitizing Cancer Cells to Apoptosis

This outlines a general workflow to assess the ability of the this compound to sensitize apoptosis-resistant cancer cells (which express both Fas and FAP-1) to an apoptotic stimulus like an anti-Fas antibody.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis A1 Seed resistant cancer cells (e.g., DLD-1) in multi-well plates A2 Allow cells to adhere (overnight) A1->A2 B1 Prepare working solutions: 1. Vehicle (DMSO) 2. Tripeptide 3. Anti-Fas Ab 4. Tripeptide + Anti-Fas Ab A2->B1 B2 Treat cells with respective conditions for 18-24h B1->B2 C1 Harvest cells B2->C1 C2 Assess apoptosis using: - Annexin V/PI Staining (Flow Cytometry) - Caspase-3/7 Activity Assay C1->C2

Caption: Workflow to test the Tripeptide's apoptosis-sensitizing effect.

References

Application Notes and Protocols for the Study of Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Fas receptor (also known as APO-1 or CD95) is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily, playing a critical role in programmed cell death, or apoptosis.[1][2] The binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that culminates in cellular demise.[3][4] However, this process is tightly regulated. One key negative regulator is the Fas-Associated Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that binds to the C-terminal region of Fas, thereby inhibiting the apoptotic signal.[5]

The interaction between Fas and FAP-1 is mediated by the last three amino acids at the C-terminus of Fas: Serine-Leucine-Valine (Ser-Leu-Val).[2][5] Synthetic peptides mimicking this C-terminal tripeptide, such as Ac-Ser-Leu-Val-OH, can competitively inhibit the Fas/FAP-1 interaction.[6] This disruption restores the cell's sensitivity to Fas-mediated apoptosis, making the Fas C-terminal tripeptide and its derivatives promising targets for cancer therapy and drug development.[5][7]

These application notes provide detailed protocols for investigating the biological activity of this compound analogs, focusing on their ability to modulate apoptosis and interact with their intended molecular targets.

Fas-Mediated Apoptosis Signaling Pathway

The binding of FasL to the Fas receptor triggers receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[1] FADD, in turn, recruits procaspase-8 to form the Death-Inducing Signaling Complex (DISC).[3] Within the DISC, procaspase-8 molecules undergo autocatalytic activation, leading to the formation of active caspase-8.[8] Active caspase-8 then initiates a downstream caspase cascade, primarily by activating effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[9] The protein FAP-1 can bind to the C-terminal tripeptide of Fas, preventing the formation of a fully active DISC and thereby inhibiting apoptosis.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) Fas Fas Receptor FasL->Fas Binding Fas_Active Trimerized Fas Fas->Fas_Active Trimerization DISC DISC (Death-Inducing Signaling Complex) Fas_Active->DISC Recruits FAP1 FAP-1 (Inhibitor) Fas_Active->FAP1 Binds to C-terminus FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Caspase3 Active Caspase-3 Caspase8->Caspase3 Cleaves & Activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes FAP1->DISC Inhibits Formation Tripeptide Fas C-Terminal Tripeptide Analog Tripeptide->FAP1 Inhibits Binding to Fas

Caption: The Fas-mediated apoptosis pathway and its inhibition by FAP-1.

Application 1: Assessment of Pro-Apoptotic Activity

This section describes how to determine if a this compound analog can sensitize cancer cells to Fas-mediated apoptosis. The experimental design involves treating cells with the peptide in combination with a known Fas agonist (e.g., an agonistic anti-Fas antibody) and measuring key markers of apoptosis.

Experimental Workflow: Apoptosis Assessment

The overall workflow begins with cell culture and treatment, followed by the execution of specific apoptosis assays, and concludes with data acquisition and analysis.

Apoptosis_Workflow A 1. Cell Culture (e.g., Jurkat, DLD-1 cells) B 2. Treatment - Control - Fas Agonist (e.g., anti-Fas Ab) - Tripeptide Analog - Fas Agonist + Tripeptide A->B C 3. Incubation (e.g., 4-24 hours) B->C D 4. Apoptosis Assay Execution C->D E Caspase-3/7 Activity Assay D->E F TUNEL Assay D->F G 5. Data Acquisition E->G F->G H Fluorometric Plate Reader G->H I Fluorescence Microscope G->I J 6. Data Analysis (Quantification of Apoptosis) H->J I->J CoIP_Workflow A 1. Cell Culture & Treatment (with or without tripeptide analog) B 2. Cell Lysis (Gentle, non-denaturing buffer) A->B C 3. Pre-clearing Lysate (with Protein A/G beads to reduce non-specific binding) B->C D 4. Immunoprecipitation Incubate lysate with 'bait' antibody (e.g., anti-FAP-1) C->D E 5. Complex Capture Add Protein A/G beads to pull down the antibody-protein complex D->E F 6. Wash Beads (Remove non-specifically bound proteins) E->F G 7. Elution (Release proteins from beads) F->G H 8. Western Blot Analysis - Input (control) - IP eluate Probe with 'prey' antibody (anti-Fas) G->H I 9. Data Analysis (Quantify co-precipitated Fas) H->I

References

Application Notes and Protocols: Ac-DEVD-AFC as a Tool for Studying Caspase-3/7 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on the Target Molecule: The peptide sequence Ac-Ser-Leu-Val-OH is not a recognized substrate or tool for studying caspase activation based on currently available scientific literature. This document provides detailed application notes and protocols for a well-established and widely used alternative, Ac-DEVD-AFC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) , a fluorogenic substrate for the key executioner caspases, caspase-3 and caspase-7.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis are caspases (cysteine-aspartic proteases). Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. The executioner caspases, primarily caspase-3 and caspase-7, are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Ac-DEVD-AFC is a synthetic tetrapeptide substrate designed to specifically recognize the cleavage motif of activated caspase-3 and caspase-7. The sequence DEVD is based on the cleavage site in poly (ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[1] Upon cleavage by an active caspase-3 or -7 enzyme, the fluorogenic group, 7-amino-4-trifluoromethylcoumarin (AFC), is released. The free AFC molecule exhibits strong fluorescence, which can be quantified to determine the enzymatic activity of caspase-3 and -7. This tool is invaluable for studying the kinetics of caspase activation, screening for inhibitors or activators of apoptosis, and assessing the efficacy of therapeutic agents that target apoptotic pathways.

Signaling Pathways Leading to Caspase-3/7 Activation

Caspase-3 and -7 can be activated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of these executioner caspases.

Caspase_Activation_Pathways Apoptotic Signaling Pathways to Caspase-3/7 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Recruitment Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 Cleavage Caspase-3/7 Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Procaspase-3/7->Caspase-3/7 Activation

Caption: Apoptotic signaling pathways leading to the activation of executioner caspases-3 and -7.

Data Presentation

Physicochemical Properties of Ac-DEVD-AFC
PropertyValue
Full Name N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin
Molecular Formula C₃₀H₃₄F₃N₅O₁₃
Molecular Weight 729.6 g/mol
Excitation Wavelength ~400 nm
Emission Wavelength ~505 nm
Appearance Crystalline solid
Solubility Soluble in DMSO
Kinetic Parameters of Ac-DEVD-AFC

The Michaelis-Menten constant (Km) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number of the enzyme. The catalytic efficiency is given by the kcat/Km ratio.

EnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Caspase-3 9.7[2][3]N/AN/A
Caspase-7 N/AN/AN/A

Experimental Protocols

In Vitro Caspase-3/7 Activity Assay (Cell Lysates)

This protocol is designed to measure the activity of caspase-3 and -7 in cell lysates using a fluorometric microplate reader.

Workflow Diagram:

Caspase_Assay_Workflow In Vitro Caspase-3/7 Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Induce_Apoptosis 1. Induce Apoptosis in Cell Culture Harvest_Cells 2. Harvest Cells (Pellet) Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells on Ice Harvest_Cells->Lyse_Cells Clarify_Lysate 4. Centrifuge to Clarify Lysate Lyse_Cells->Clarify_Lysate Protein_Quant 5. Determine Protein Concentration Clarify_Lysate->Protein_Quant Add_Lysate 7. Add Cell Lysate to Microplate Wells Protein_Quant->Add_Lysate Prepare_Reaction 6. Prepare Reaction Mix (Buffer, DTT) Prepare_Reaction->Add_Lysate Add_Substrate 8. Add Ac-DEVD-AFC Substrate Add_Lysate->Add_Substrate Incubate 9. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 10. Read Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Read_Fluorescence

Caption: Experimental workflow for in vitro caspase-3/7 activity assay using cell lysates.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • 2x Reaction Buffer (e.g., 40 mM HEPES pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO, for negative control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.

  • Preparation of Cell Lysate:

    • Harvest both adherent and floating cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

  • Caspase Activity Assay:

    • Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.

    • To each well of a 96-well black microplate, add 50 µL of cell lysate.

    • Include wells for a negative control by pre-incubating the lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO at a final concentration of 10 µM) for 10 minutes at 37°C before adding the substrate.

    • Prepare a reaction mix by adding 50 µL of 2x Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of 1 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis:

    • Subtract the fluorescence values of the blank (lysis buffer without lysate) from all readings.

    • The caspase activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

In-Cell Caspase-3/7 Activity Assay

This protocol allows for the measurement of caspase activity in living cells, which is particularly useful for kinetic studies and flow cytometry analysis.

Materials:

  • Cells cultured in a suitable format (e.g., 96-well plate, culture dish)

  • Apoptosis-inducing agent

  • Ac-DEVD-AFC substrate (cell-permeable formulation if available, or use a suitable delivery method)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells as required for the chosen detection method.

    • Induce apoptosis by treating the cells with the desired agent.

  • Substrate Loading:

    • Prepare a 2x working solution of Ac-DEVD-AFC (e.g., 20 µM) in HBSS with 20 mM HEPES.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add an equal volume of the 2x substrate working solution to the cells.

    • Incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Detection:

    • Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope equipped with appropriate filters for AFC (Ex: ~400 nm, Em: ~505 nm). Apoptotic cells will show bright green/cyan fluorescence.

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry. Analyze the fluorescence in the appropriate channel (e.g., FITC channel).

Concluding Remarks

Ac-DEVD-AFC is a robust and sensitive tool for the quantitative analysis of caspase-3 and caspase-7 activity. Its application in both in vitro and in-cell assays provides researchers with a versatile method to investigate the mechanisms of apoptosis, screen for novel therapeutics, and understand the role of executioner caspases in health and disease. The detailed protocols and workflows provided herein serve as a comprehensive guide for the effective utilization of this valuable research tool.

References

Practical Applications of Fas C-Terminal Tripeptide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fas receptor (also known as APO-1 or CD95) is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. Its activation through binding with the Fas ligand (FasL) triggers a signaling cascade that leads to programmed cell death, or apoptosis. Dysregulation of the Fas signaling pathway is implicated in various pathologies, including cancer and autoimmune diseases. The Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the C-terminal end of the Fas receptor. Its primary mechanism of action is the inhibition of the interaction between the Fas receptor and the Fas-Associated Phosphatase-1 (FAP-1). This interaction is a key negative regulator of Fas-mediated apoptosis. By blocking this interaction, the this compound can sensitize cells to Fas-induced apoptosis, making it a valuable tool in drug discovery and a potential therapeutic agent.

This document provides detailed application notes and experimental protocols for utilizing the this compound in drug discovery research.

Signaling Pathway of Fas and the Role of this compound

The Fas-mediated apoptosis pathway is initiated by the binding of FasL to the Fas receptor, leading to the trimerization of the receptor. This conformational change recruits the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

FAP-1, a protein tyrosine phosphatase, negatively regulates this pathway by binding to the C-terminus of the Fas receptor, preventing its effective signaling. The this compound competitively inhibits this binding, thereby promoting Fas-mediated apoptosis.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) Fas Fas Receptor FasL->Fas Binding Fas_trimer Fas Trimerization Fas->Fas_trimer FADD FADD Fas_trimer->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment DISC DISC Formation FADD->DISC ProCasp8->DISC Casp8 Activated Caspase-8 DISC->Casp8 Activation Casp_cascade Caspase Cascade Casp8->Casp_cascade Initiation Apoptosis Apoptosis Casp_cascade->Apoptosis FAP1 FAP-1 FAP1->Fas Binding & Inhibition Fas_CTP Fas C-Terminal Tripeptide Fas_CTP->FAP1 Inhibition IP_Workflow start Start: Cell Lysate (expressing Fas and FAP-1) incubation Incubate with This compound (or vehicle control) start->incubation ip Immunoprecipitate with anti-Fas Antibody incubation->ip wash Wash beads to remove non-specific binding ip->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot for FAP-1 elution->analysis end End: Quantify FAP-1 co-immunoprecipitated analysis->end

Troubleshooting & Optimization

improving the solubility of Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH).

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary function?

A1: The this compound, with the sequence Ac-Ser-Leu-Val-OH, is the C-terminal tripeptide of the Fas (also known as APO-1/CD95) receptor.[1] Fas is a death receptor on the cell surface that, upon binding to its ligand, initiates a signaling cascade leading to programmed cell death (apoptosis).[1] This tripeptide is crucial for the interaction between Fas and the Fas-associated phosphatase-1 (FAP-1). Specifically, it binds to the third PDZ domain of FAP-1, thereby inhibiting the Fas/FAP-1 interaction.[1][2] This inhibition can restore the apoptotic signal in cancer cells that are resistant to Fas-induced apoptosis.[2]

Q2: What is the molecular weight and chemical formula of the this compound?

A2: The chemical formula for this compound is C16H29N3O6, and its molecular weight is approximately 359.4 g/mol .[1][3]

Q3: In which solvents is the this compound soluble?

A3: The this compound is known to be soluble in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][4] However, it is insoluble in water.[1]

Troubleshooting Guide

Issue: Difficulty Dissolving the this compound

Symptoms:

  • The peptide does not fully dissolve in the chosen solvent.

  • Visible particulate matter remains in the solution.

  • The solution appears cloudy or forms a precipitate.

Possible Causes:

  • Incorrect Solvent Choice: The peptide is inherently insoluble in aqueous solutions.

  • Low Temperature: The solvent may be too cold, reducing the dissolution rate.

  • Insufficient Agitation: The peptide may not be adequately mixed with the solvent.

  • Concentration Too High: The desired concentration may exceed the peptide's solubility limit in the chosen solvent.

Solutions:

  • Select an Appropriate Solvent:

    • For initial stock solutions, use DMSO or Ethanol.[1][4]

    • Avoid using water as the primary solvent.[1]

  • Optimize Dissolution Conditions:

    • Warming: Gently warm the tube containing the peptide and solvent to 37°C to aid dissolution.[4][5]

    • Sonication: Use an ultrasonic bath to provide additional energy for dissolving the peptide.[4][5]

    • Vortexing: Ensure thorough mixing by vortexing the solution.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the peptide in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution.

    • This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or artifacts.

Issue: Peptide Precipitates Out of Solution During Experiment

Symptoms:

  • A previously clear solution becomes cloudy or forms a precipitate after dilution in an aqueous buffer or during incubation.

Possible Causes:

  • Poor Aqueous Solubility: The inherent hydrophobicity of the peptide can cause it to precipitate when the concentration of the organic solvent is significantly reduced.

  • Buffer Incompatibility: The pH or ionic strength of the experimental buffer may not be optimal for maintaining peptide solubility.

  • "Salting Out": High salt concentrations in the buffer can decrease the solubility of the peptide.

Solutions:

  • Optimize Final Solvent Concentration:

    • When diluting the DMSO stock solution into your aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility, but low enough to not interfere with your experiment. It is often recommended to keep the final DMSO concentration below 0.5%.

  • Test Different Buffers:

    • Experiment with different buffer systems (e.g., PBS, Tris) and pH ranges to find the optimal conditions for your specific experiment.

  • Incorporate Solubilizing Agents (with caution):

    • In some cases, the addition of a small amount of a mild, non-ionic detergent (e.g., Tween-20, Triton X-100) to the experimental buffer can help to maintain peptide solubility. However, the compatibility of these agents with your assay must be validated.

Quantitative Solubility Data

The following table summarizes the known solubility data for the this compound.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥35.9 mg/mL[1][4]
Ethanol (EtOH)≥10.04 mg/mL[1]
Water (H₂O)Insoluble[1]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Warming block or water bath set to 37°C

Procedure:

  • Pre-warm the Solvent: Warm the DMSO to room temperature if it has been stored refrigerated.

  • Weigh the Peptide: Accurately weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).

  • Initial Mixing: Gently vortex the tube for 30-60 seconds to begin the dissolution process.

  • Warming and Sonication (if necessary): If the peptide is not fully dissolved, place the tube in a 37°C warming block or water bath for 5-10 minutes.[4][5] Following warming, place the tube in an ultrasonic bath for 5-10 minutes.[4][5]

  • Final Mixing and Visual Inspection: Vortex the tube again and visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Visualizations

Fas-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Fas-mediated apoptosis and the role of the this compound in inhibiting FAP-1.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Trimerizes and recruits FAP1 FAP-1 FasR->FAP1 ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleaves and activates EffectorCasp Effector Caspases (e.g., Caspase-3) Casp8->EffectorCasp Activates Apoptosis Apoptosis EffectorCasp->Apoptosis Executes FAP1->FasR FasCTP This compound FasCTP->FAP1 Competitively binds and inhibits Solubility_Workflow Start Start: Dissolve this compound ChooseSolvent Choose Primary Solvent (DMSO or Ethanol) Start->ChooseSolvent CheckDissolution Is the peptide fully dissolved? ChooseSolvent->CheckDissolution Warm Warm solution to 37°C CheckDissolution->Warm No StockSolution Stock Solution Prepared CheckDissolution->StockSolution Yes Sonicate Use ultrasonic bath Warm->Sonicate Recheck Re-check dissolution Sonicate->Recheck Recheck->StockSolution Yes End End Recheck->End No (Consult further) Dilute Dilute stock into experimental buffer StockSolution->Dilute CheckPrecipitation Does precipitation occur? Dilute->CheckPrecipitation OptimizeBuffer Optimize buffer conditions (pH, ionic strength) CheckPrecipitation->OptimizeBuffer Yes FinalSolution Final Solution Ready for Experiment CheckPrecipitation->FinalSolution No OptimizeBuffer->Dilute FinalSolution->End

References

troubleshooting inconsistent results with Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the this compound?

The this compound is a synthetic peptide with the sequence Ac-Ser-Leu-Val-OH. It acts as a competitive inhibitor of the interaction between the C-terminal region of the Fas receptor (CD95/APO-1) and the Fas-Associated Phosphatase-1 (FAP-1). FAP-1 is a protein tyrosine phosphatase that can negatively regulate Fas-mediated apoptosis. By blocking the Fas/FAP-1 interaction, the tripeptide can sensitize cancer cells that are resistant to Fas-induced cell death.

Q2: What is the recommended solvent for dissolving the this compound?

The this compound is generally insoluble in water. It is recommended to dissolve the lyophilized peptide in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. For cell-based assays, it is crucial to use a final concentration of the solvent that is not toxic to the cells.

Q3: How should I store the this compound?

For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q4: What is the expected purity of the synthetic this compound?

Commercially available this compound should have a high purity, typically >95% or >98% as determined by HPLC. It is advisable to obtain the certificate of analysis from the supplier to confirm the purity, molecular weight, and other quality control data.

Troubleshooting Guide

Inconsistent or No Sensitization to Fas-Induced Apoptosis

Problem: The this compound does not consistently sensitize cells to apoptosis induced by Fas ligand (FasL) or an agonistic anti-Fas antibody.

Potential Cause Recommended Solution
Peptide Degradation Ensure proper storage of the lyophilized peptide and its solutions. Avoid multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if degradation is suspected.
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration of the tripeptide for your specific cell line and experimental conditions. Published inhibitory concentrations can serve as a starting point.
Low Cell Permeability The inherent cell permeability of the tripeptide may be low. Consider using cell-penetrating peptide conjugates or transfection reagents to improve intracellular delivery.
Incorrect Timing of Treatment Optimize the pre-incubation time with the this compound before inducing apoptosis. A sufficient duration is required for the peptide to enter the cells and inhibit FAP-1.
Low FAP-1 Expression Verify the expression levels of FAP-1 in your cell line. The sensitizing effect of the tripeptide will be more pronounced in cells with high FAP-1 expression.
Issues with Apoptosis Induction Confirm that your method for inducing Fas-mediated apoptosis (e.g., FasL or anti-Fas antibody) is working effectively. Include appropriate positive and negative controls in your experiment.
Cell Line Resistance The specific cancer cell line may have other mechanisms of resistance to Fas-mediated apoptosis that are independent of FAP-1.
High Background Apoptosis or Cellular Toxicity

Problem: Untreated or vehicle-treated control cells show a high level of apoptosis or signs of toxicity.

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line. Perform a solvent toxicity control experiment.
Peptide Aggregation Visually inspect the peptide solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a different solvent or at a lower concentration. Sonication may help to dissolve aggregates.
Contamination Ensure that the peptide solution and all other reagents are sterile to prevent bacterial or fungal contamination, which can induce cell death.
Poor Cell Health Use healthy, actively growing cells for your experiments. Over-confluent or starved cells can be more susceptible to apoptosis.

Experimental Protocols

Protocol: Sensitization of Cancer Cells to Fas-Induced Apoptosis

This protocol provides a general framework for assessing the ability of the this compound to sensitize cancer cells to apoptosis induced by an agonistic anti-Fas antibody.

Materials:

  • This compound (Ac-Ser-Leu-Val-OH)

  • Agonistic anti-Fas antibody (e.g., clone CH11)

  • Fas-sensitive and Fas-resistant cancer cell lines

  • Complete cell culture medium

  • DMSO (or other suitable solvent)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Peptide Preparation: Prepare a stock solution of the this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Peptide Treatment: Pre-incubate the cells with varying concentrations of the this compound (e.g., 10 µM, 50 µM, 100 µM) for a predetermined time (e.g., 4-24 hours). Include a vehicle control (medium with the same final concentration of DMSO).

  • Apoptosis Induction: After the pre-incubation period, add the agonistic anti-Fas antibody to the wells at a concentration known to induce apoptosis in sensitive cells.

  • Incubation: Incubate the cells for a further 12-24 hours.

  • Apoptosis Assay: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and Propidium Iodide positive).

Data Analysis: Compare the percentage of apoptotic cells in the tripeptide-treated groups to the vehicle control group. A significant increase in apoptosis in the presence of the tripeptide indicates sensitization to Fas-mediated cell death.

Visualizations

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binding DISC DISC (Death-Inducing Signaling Complex) FasR->DISC FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8 Caspase-8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Activation DISC->Caspase8 Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis FAP1 FAP-1 FAP1->FasR Inhibition of Apoptosis Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition Experimental_Workflow Start Start Seed_Cells Seed Cancer Cells Start->Seed_Cells Prepare_Peptide Prepare Fas C-Terminal Tripeptide Solution Seed_Cells->Prepare_Peptide Pre_Incubate Pre-incubate Cells with Tripeptide Prepare_Peptide->Pre_Incubate Induce_Apoptosis Induce Apoptosis (e.g., anti-Fas Ab) Pre_Incubate->Induce_Apoptosis Incubate Incubate Induce_Apoptosis->Incubate Apoptosis_Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis_Assay Flow_Cytometry Analyze by Flow Cytometry Apoptosis_Assay->Flow_Cytometry End End Flow_Cytometry->End Troubleshooting_Logic Inconsistent_Results Inconsistent Results? No_Sensitization No Sensitization Inconsistent_Results->No_Sensitization Yes High_Background High Background Apoptosis Inconsistent_Results->High_Background Yes Check_Peptide Check Peptide Integrity (Storage, Handling) No_Sensitization->Check_Peptide Check_Cell_Health Check Cell Health and Density High_Background->Check_Cell_Health Optimize_Concentration Optimize Peptide Concentration Check_Peptide->Optimize_Concentration Verify_Apoptosis_Induction Verify Apoptosis Induction Method Optimize_Concentration->Verify_Apoptosis_Induction Check_FAP1_Expression Check FAP-1 Expression Verify_Apoptosis_Induction->Check_FAP1_Expression Solvent_Control Run Solvent Toxicity Control Check_Cell_Health->Solvent_Control

long-term storage and handling of Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Fas C-Terminal Tripeptide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, with the sequence Ac-Ser-Leu-Val-OH, functions by competitively inhibiting the interaction between the Fas receptor (APO-1/CD95) and the Fas-associated phosphatase-1 (FAP-1).[1][2] The C-terminus of the Fas receptor is a binding site for the PDZ domain of FAP-1. By mimicking this binding site, the tripeptide prevents FAP-1 from associating with the Fas receptor. In cells where the Fas/FAP-1 interaction inhibits apoptosis, this peptide can help restore the apoptotic signaling pathway.

Q2: What are the primary applications of this compound in research?

A2: The primary application of this tripeptide is in apoptosis research.[1] It is used to investigate the role of the Fas/FAP-1 interaction in regulating programmed cell death. For instance, it can be used to sensitize cancer cells that are resistant to Fas-mediated apoptosis to pro-apoptotic stimuli.[3]

Q3: How should I properly store the lyophilized this compound?

A3: For long-term storage, the lyophilized peptide should be kept in a desiccated environment at -20°C.[4][5] Under these conditions, it is stable for up to 36 months.[4] To prevent moisture contamination, which can degrade the peptide, allow the vial to warm to room temperature in a desiccator before opening.[6][7]

Q4: What is the recommended procedure for reconstituting the this compound?

A4: The this compound is soluble in DMSO.[8] For reconstitution, add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[8]

Q5: How should I store the reconstituted peptide solution?

A5: To maintain potency, it is crucial to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] These aliquots should be stored at -20°C for use within one month or at -80°C for up to six months.[8]

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

FormStorage TemperatureDuration of StabilityKey Handling Instructions
Lyophilized Powder-20°CUp to 36 months[4]Store desiccated.[4] Allow vial to reach room temperature before opening.[6][7]
Reconstituted Solution-20°CUp to 1 month[4][8]Aliquot to avoid freeze-thaw cycles.[4]
Reconstituted Solution-80°CUp to 6 months[8]Aliquot to avoid freeze-thaw cycles.[7]

Troubleshooting Guides

Issue 1: Peptide is difficult to dissolve.

  • Question: I am having trouble dissolving the this compound in my desired solvent. What can I do?

  • Answer:

    • Confirm Solvent Choice: The recommended solvent is DMSO.[8] Ensure you are using a high-purity, anhydrous grade of DMSO.

    • Gentle Warming: Gently warm the vial to 37°C to aid dissolution.[8]

    • Sonication: Use a brief sonication in an ultrasonic bath to help break up any aggregates.[8]

    • Vortexing: Gentle vortexing can also be beneficial. Avoid vigorous shaking, which can cause peptide degradation.

Issue 2: Inconsistent or no biological activity observed.

  • Question: My experiments using the this compound are showing inconsistent results or no effect. What are the possible causes?

  • Answer:

    • Improper Storage: Verify that the lyophilized peptide and reconstituted solutions have been stored at the correct temperatures and protected from moisture.[4][6] Repeated freeze-thaw cycles can degrade the peptide.[6]

    • Peptide Adsorption: Peptides can adsorb to the surfaces of storage containers, especially at low concentrations.[6] Consider using low-protein-binding tubes.

    • Experimental Controls: Ensure that your experimental setup includes both positive and negative controls to validate the assay's performance.

    • Cell Line Specificity: The effect of inhibiting the Fas/FAP-1 interaction is cell-type dependent. Confirm that your chosen cell line expresses both Fas and FAP-1 and that their interaction is relevant to the apoptotic pathway you are studying.[3]

Issue 3: Potential for peptide aggregation.

  • Question: I suspect the peptide may be aggregating in my stock solution. How can I check for this and prevent it?

  • Answer:

    • Visual Inspection: Visually inspect the solution for any precipitates or cloudiness.

    • Proper Reconstitution: Ensure the peptide is fully dissolved upon reconstitution. If necessary, use the gentle warming and sonication techniques described above.[8]

    • Storage Conditions: Store aliquots at -80°C to minimize the risk of aggregation over time.[8] Avoid repeated temperature fluctuations.[6]

Experimental Protocols

Protocol: In Vitro Apoptosis Induction Assay

This protocol provides a general framework for assessing the ability of this compound to enhance Fas-mediated apoptosis in a cancer cell line.

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., DLD-1 human colon cancer cells, which express both Fas and FAP-1) in the appropriate medium until they reach 70-80% confluency.[3]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the desired concentrations of an anti-Fas antibody (activating antibody) in serum-free cell culture medium.

  • Experimental Treatment:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of the this compound (e.g., 30 µM, 50 µM, 100 µM) for a specified period (e.g., 2-4 hours).[2]

    • Following pre-incubation, add the anti-Fas antibody to the wells.

    • Include appropriate controls: untreated cells, cells treated with peptide alone, and cells treated with anti-Fas antibody alone.

  • Apoptosis Detection:

    • Incubate the plate for a period sufficient to induce apoptosis (e.g., 12-24 hours).

    • Assess apoptosis using a standard method such as:

      • Caspase-3/7 Activity Assay: A popular high-throughput method to measure executioner caspase activity.[9]

      • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[9]

  • Data Analysis:

    • Quantify the apoptotic signal (e.g., fluorescence or luminescence) using a plate reader.

    • Normalize the data to the untreated control and compare the effects of the different treatment groups.

Visualizations

Fas_Signaling_Pathway Fas-Mediated Apoptosis Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binds FADD FADD FasR->FADD Recruits FAP1 FAP-1 FasR->FAP1 Inhibits Apoptosis Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibits Binding to FasR

Caption: Fas signaling pathway and the inhibitory role of the tripeptide.

Experimental_Workflow Workflow for Apoptosis Induction Assay start Start cell_culture 1. Culture Cells (e.g., DLD-1) start->cell_culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding peptide_incubation 3. Pre-incubate with This compound cell_seeding->peptide_incubation antibody_treatment 4. Add Activating Anti-Fas Antibody peptide_incubation->antibody_treatment incubation 5. Incubate for 12-24 hours antibody_treatment->incubation apoptosis_assay 6. Perform Apoptosis Assay (e.g., Caspase-Glo 3/7) incubation->apoptosis_assay data_analysis 7. Analyze Data apoptosis_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro apoptosis assay.

References

Technical Support Center: Refining Protocols for Fas C-Terminal Tripeptide Treatment of Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for Fas C-Terminal Tripeptide (Ac-Ser-Leu-Val-OH) treatment of cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the this compound?

A1: The this compound (Ac-Ser-Leu-Val-OH) is a synthetic peptide that mimics the C-terminus of the Fas receptor (also known as CD95 or APO-1). Its primary mechanism of action is to inhibit the interaction between the Fas receptor and the Fas-associated phosphatase-1 (FAP-1).[1][2] FAP-1 is a negative regulator of Fas-mediated apoptosis; by binding to the C-terminus of Fas, it prevents the formation of the Death-Inducing Signaling Complex (DISC).[1] The tripeptide competitively binds to FAP-1, thereby preventing it from interacting with the Fas receptor. This allows for the proper formation of the DISC upon Fas activation, leading to the downstream activation of caspases and subsequent apoptosis.[1][2]

Q2: What is the recommended solvent for dissolving the this compound?

A2: The this compound is a neutral and hydrophobic peptide.[3][4] It is recommended to first dissolve the lyophilized peptide in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM).[5][6] This stock solution can then be diluted to the final working concentration in your cell culture medium. It is crucial to perform a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells. To improve solubility, you can warm the tube to 37°C and sonicate it in an ultrasonic bath for a short period.[5]

Q3: What is the optimal concentration and incubation time for the tripeptide treatment?

A3: The optimal concentration and incubation time are highly dependent on the cell line and experimental conditions. As a starting point, a concentration range of 30 µM to 1 mM can be tested.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Incubation times can range from a few hours to over 24 hours, depending on the kinetics of apoptosis in your cell model.

Q4: How should I store the this compound?

A4: The lyophilized peptide should be stored at -20°C and kept desiccated.[8][9] Under these conditions, it is stable for an extended period. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][10] When stored at -20°C, the stock solution should be used within a month, and for longer-term storage at -80°C, it can be stable for up to 6 months.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low apoptotic effect observed after treatment. 1. Suboptimal peptide concentration: The concentration of the tripeptide may be too low to effectively inhibit FAP-1.1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 µM to 2 mM).
2. Insufficient incubation time: The duration of the treatment may not be long enough for the apoptotic cascade to be initiated and detected.2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
3. Low expression of Fas or FAP-1 in the cell line: The cell line may not express sufficient levels of the Fas receptor or FAP-1 for the tripeptide to exert its effect.3. Verify the expression levels of Fas and FAP-1 in your cell line using Western blotting or flow cytometry.
4. Peptide degradation: The peptide may have degraded due to improper storage or handling.4. Ensure proper storage of the lyophilized peptide and stock solutions. Prepare fresh dilutions for each experiment.
5. Cell confluence: High cell confluence can sometimes inhibit apoptosis.5. Perform experiments on cells that are in the logarithmic growth phase and are not overly confluent (typically 70-80% confluence).
High background apoptosis in control cells. 1. DMSO toxicity: The concentration of the DMSO vehicle may be too high for the cells.1. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.
2. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting can damage cells and induce apoptosis.2. Handle cells gently. Use appropriate centrifugation speeds and avoid excessive mechanical stress.
3. Suboptimal cell culture conditions: Nutrient depletion or other stressors in the culture environment can lead to spontaneous apoptosis.3. Maintain optimal cell culture conditions, including regular media changes and appropriate incubator settings.
Inconsistent results between experiments. 1. Variability in peptide preparation: Inconsistent dissolution or dilution of the peptide stock can lead to variations in the final treatment concentration.1. Prepare a large batch of the stock solution, aliquot it, and use a fresh aliquot for each experiment. Ensure thorough mixing when preparing dilutions.
2. Differences in cell passage number or health: Cells at different passage numbers or in different states of health can respond differently to treatment.2. Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and morphology.
3. Assay variability: Inconsistencies in the execution of the apoptosis detection assay can lead to variable results.3. Standardize the apoptosis assay protocol, including incubation times, reagent concentrations, and instrument settings.

Data Presentation

Table 1: Inhibitory Potency of this compound on Fas/FAP-1 Binding

ConcentrationInhibitory Potency
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Data is for reference only and may vary depending on the experimental setup.[7]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound
  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of sterile DMSO to the vial to achieve a stock solution of 10-50 mM.

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. A brief warming to 37°C can aid dissolution.[5]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all experimental and control groups and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: Cell Treatment for Apoptosis Induction
  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells overnight to allow for attachment and recovery.

  • Treatment:

    • Remove the old medium from the wells.

    • Add the freshly prepared medium containing the desired concentration of the this compound or the vehicle control (medium with DMSO).

    • Incubate the cells for the predetermined duration (e.g., 6-48 hours) under standard cell culture conditions.

Protocol 3: Assessment of Apoptosis using Caspase-3/7 Activity Assay

This protocol is a general guideline and should be adapted based on the manufacturer's instructions for your specific caspase assay kit.

  • Reagent Preparation:

    • Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate with a buffer.

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the cell culture plate from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with medium and reagent only) from the experimental readings.

    • Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.

Protocol 4: Assessment of Apoptosis using Annexin V Staining and Flow Cytometry

This protocol is a general guideline and should be adapted based on the manufacturer's instructions for your specific Annexin V apoptosis detection kit.[11]

  • Cell Harvesting:

    • Following treatment, collect the cell culture supernatant (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE or Accutase).

    • Combine the detached cells with their corresponding supernatant.

    • Centrifuge the cell suspension and discard the supernatant.

  • Staining:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Identify the different cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Initiates FAP1 FAP-1 (Phosphatase) FAP1->FasR Inhibits DISC formation Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibits Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Active Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow start Start seed Seed cells in multi-well plate start->seed treat Treat cells with Fas C-Terminal Tripeptide or vehicle control seed->treat incubate Incubate for desired duration (e.g., 24h) treat->incubate apoptosis_assay Perform Apoptosis Assay incubate->apoptosis_assay caspase Caspase-3/7 Activity Assay apoptosis_assay->caspase Luminescence annexin Annexin V/PI Staining & Flow Cytometry apoptosis_assay->annexin Fluorescence analyze Data Analysis caspase->analyze annexin->analyze end End analyze->end Troubleshooting_Tree start Low/No Apoptotic Effect check_conc Is peptide concentration optimized? start->check_conc optimize_conc Perform dose-response experiment. check_conc->optimize_conc No check_time Is incubation time optimized? check_conc->check_time Yes optimize_time Perform time-course experiment. check_time->optimize_time No check_expression Are Fas/FAP-1 expressed in the cell line? check_time->check_expression Yes verify_expression Check protein expression (Western blot/FACS). check_expression->verify_expression No check_peptide Is the peptide stock and handling correct? check_expression->check_peptide Yes prepare_fresh Prepare fresh peptide solution. check_peptide->prepare_fresh No

References

quality control methods for ensuring Fas C-Terminal Tripeptide purity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fas C-Terminal Tripeptide Quality Control

Welcome to the technical support center for the quality control of this compound (Ac-Ser-Leu-Val-OH). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity and identity of this critical bioactive peptide. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The this compound is a synthetic peptide with the sequence Acetyl-Serine-Leucine-Valine-OH (Ac-Ser-Leu-Val-OH).[1][2][3][4] It corresponds to the C-terminal end of the Fas receptor (also known as CD95 or APO-1), a key initiator of apoptosis.[1][5] This tripeptide is significant because its sequence is necessary for binding to the third PDZ domain of Fas-Associated Phosphatase-1 (FAP-1), and it can be used to inhibit the Fas/FAP-1 interaction, thereby potentially modulating apoptotic signaling.[1][2][6]

Q2: Why is rigorous quality control essential for this tripeptide?

A2: Rigorous quality control (QC) is crucial to ensure the reliability and reproducibility of experimental results.[7] Impurities, such as truncated sequences, deletion sequences, or residual solvents from synthesis, can significantly alter the peptide's biological activity, lead to off-target effects, or cause inconsistent assay results.[7][8] For therapeutic applications, stringent purity is a regulatory requirement to ensure safety and efficacy.[7][9]

Q3: What are the primary analytical methods for assessing its purity?

A3: The most universally accepted methods for peptide quality control are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for determining the purity of the peptide by separating it from various impurities.[9][10][11][12] Purity is typically reported as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.[11]

  • Mass Spectrometry (MS): This technique confirms the identity of the peptide by verifying its molecular weight.[10][13] When coupled with HPLC (LC-MS), it provides a powerful tool for both purity assessment and impurity identification.[14][15]

  • Amino Acid Analysis (AAA): Considered the gold standard for peptide quantification, AAA verifies the amino acid composition of the peptide and provides an accurate measure of its concentration.[9][16][17]

Q4: What is a typical acceptable purity level for the this compound?

A4: The required purity level depends on the application:

  • Initial Screening/Non-sensitive assays: >70-85% purity may be acceptable.[13]

  • In Vitro Cellular Assays: >95% purity is recommended to avoid confounding results from impurities.

  • In Vivo Studies & Pre-clinical Development: >98% purity is often required to ensure safety and biological relevance.[13]

  • GMP (Good Manufacturing Practice) Peptides: For clinical use, purity specifications are typically very high, often greater than 97-98%, with no single impurity exceeding 1%.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of the this compound.

HPLC Analysis Troubleshooting

Q: My HPLC chromatogram shows multiple peaks. What could be the cause?

A: Multiple peaks can indicate the presence of impurities or analytical artifacts.

  • Peptide-Related Impurities: These are the most common cause and can include deletion sequences (e.g., Ac-Ser-Leu-OH), truncated sequences, or products of side reactions during synthesis. Confirm their identity using LC-MS.

  • Poor Peak Shape (Splitting/Shoulders): This can be caused by column degradation, co-elution of impurities, or using a sample solvent that is too strong. Ensure the sample is dissolved in a solvent weaker than the initial mobile phase (e.g., water with 0.1% TFA).[18]

  • Ghost Peaks: These are extraneous peaks that can appear from contamination in the mobile phase, injection of a blank run after a concentrated sample, or carryover in the autosampler.[19]

Q: The retention time of my peptide is shifting between runs. Why?

A: Retention time variability can compromise data integrity.

  • Mobile Phase Issues: Inconsistent mobile phase preparation is a frequent cause. Ensure buffers are accurately weighed and the pH is consistent.[19] Changes in solvent composition due to evaporation can also cause drift, especially if solvents are left uncovered.[19]

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column thermostat to maintain a constant temperature and prevent drift.[19]

  • Column Equilibration: Insufficient column equilibration between runs, especially during gradient elution, will lead to shifting retention times. Ensure the column is fully re-equilibrated to the initial conditions before each injection.[19]

Q: I'm observing peak tailing for my tripeptide. How can I fix this?

A: Peak tailing can affect resolution and integration accuracy.

  • Secondary Interactions: Residual silanols on the silica-based C18 column can interact with the peptide, causing tailing. Lowering the mobile phase pH (e.g., with 0.1% TFA) can suppress this interaction.[20]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause tailing. Try back-flushing the column or replacing the guard column.[20]

  • Mass Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Mass Spectrometry (MS) Analysis Troubleshooting

Q: I can't detect my peptide signal, or the signal is very weak.

A: A lack of signal can be due to sample preparation or instrument issues.

  • Sample Loss: Peptides can be lost during sample preparation steps like desalting if elution from the C18 material is incomplete.[21] Ensure your elution solvent is strong enough (e.g., >60% acetonitrile).

  • Ion Suppression: Contaminants from your sample matrix (e.g., salts, detergents) can suppress the ionization of your peptide in the MS source. Ensure proper sample clean-up.[21]

  • Incorrect Instrument Settings: Verify that the mass spectrometer is set to scan the correct m/z (mass-to-charge ratio) range for your peptide. For Ac-Ser-Leu-Val-OH (MW 359.4), you would expect to see the [M+H]⁺ ion at approximately 360.4 m/z.

Q: My mass spectrum shows unexpected masses in addition to the target peptide.

A: These additional masses correspond to impurities or adducts.

  • Synthesis Impurities: As with HPLC, these could be truncated or modified sequences. The mass difference can often help identify the specific modification.

  • Salt Adducts: It is common to see adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). These will appear at M+22 Da and M+38 Da higher than the protonated molecule, respectively.

  • In-Source Fragmentation: If the instrument settings are too harsh, the peptide may fragment within the ion source. This can be mitigated by optimizing the source conditions.

Data Presentation: QC Specifications

The following tables summarize typical quality control specifications and example results for a research-grade batch of this compound.

Table 1: Analytical Specifications

Parameter Method Specification Purpose
Identity LC-MS Measured MW ± 1.0 Da of Theoretical MW (359.4 Da) Confirms the correct peptide was synthesized.
Purity RP-HPLC (214 nm) ≥ 95% Ensures biological activity is not affected by impurities.
Amino Acid Comp. Amino Acid Analysis ± 10% of theoretical composition Verifies correct amino acid ratios.[17]
Appearance Visual Inspection White lyophilized powder Confirms basic physical properties.

| Solubility | Visual Inspection | Clear solution at 1 mg/mL in water | Ensures peptide can be used in aqueous buffers. |

Table 2: Example Certificate of Analysis Data

Test Result
Molecular Weight (MS) 360.2 Da ([M+H]⁺)
Purity (HPLC) 97.1%
Appearance Conforms

| Solubility | Conforms |

Key Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol outlines a standard method for assessing the purity of the this compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the lyophilized peptide.

    • Dissolve in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System & Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[22]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 5% to 60% B over 20 minutes.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm (for peptide backbone).[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area of Main Peak / Total Peak Area) * 100[8]

Protocol 2: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the tripeptide.

  • Sample Preparation:

    • Dilute the 1 mg/mL stock solution (from Protocol 1) 1:100 in Mobile Phase A.

  • LC-MS System & Conditions:

    • LC: Use the same column and gradient conditions as in Protocol 1.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 100 to 1000.

    • Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • The theoretical m/z for [M+H]⁺ of Ac-Ser-Leu-Val-OH (C₁₆H₂₉N₃O₆, MW = 359.42) is approximately 360.4.

    • Confirm that the major ion observed matches this theoretical value within an acceptable mass tolerance (e.g., ± 0.2 Da for a standard instrument).

Mandatory Visualizations

Fas-Mediated Apoptosis Signaling Pathway

The Fas receptor (FasR), upon binding with Fas Ligand (FasL), initiates a signaling cascade that leads to programmed cell death.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Fas Receptor (FasR / CD95) complex DISC FADD Procaspase-8 receptor->complex:f0 Recruitment ligand Fas Ligand (FasL) ligand->receptor Binding & Trimerization adaptor adaptor caspase caspase complex:f1->complex:f2 caspase8 Active Caspase-8 complex->caspase8 Proteolytic Activation procaspase8 Procaspase-8 procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Active Caspase-3 (Effector Caspase) procaspase3->caspase3 cleavage apoptosis Apoptosis caspase3->apoptosis executes

Caption: Fas signaling pathway from ligand binding to apoptosis execution.

Quality Control Workflow for this compound

This workflow outlines the logical progression of tests to ensure peptide quality.

QC_Workflow start Start: Lyophilized Peptide Batch process_solubility Solubility & Appearance Test start->process_solubility Step 1 end_pass QC Pass: Release Batch end_fail QC Fail: Reject or Repurify process process decision decision decision_solubility Clear Solution? process_solubility->decision_solubility decision_solubility->end_fail No process_hplc RP-HPLC Analysis decision_solubility->process_hplc Yes decision_purity Purity ≥ 95%? process_hplc->decision_purity decision_purity->end_fail No process_ms LC-MS Analysis decision_purity->process_ms Yes decision_mw Correct MW? process_ms->decision_mw decision_mw->end_pass Yes decision_mw->end_fail No HPLC_Troubleshooting start Problem: Poor Peak Shape or Multiple Peaks decision_blank Inject Blank Run. Are peaks present? start->decision_blank First Step decision decision action action solution solution action_carryover Indicates carryover or mobile phase contamination. decision_blank->action_carryover Yes decision_shape Is peak shape split or fronting? decision_blank->decision_shape No solution_clean Clean autosampler. Prepare fresh mobile phase. action_carryover->solution_clean Solution action_solvent Likely sample solvent issue or column void. decision_shape->action_solvent Yes decision_tailing Is peak tailing? decision_shape->decision_tailing No solution_solvent Dissolve sample in mobile phase A. Replace column if void is visible. action_solvent->solution_solvent Solution action_overload Possible mass overload or secondary interactions. decision_tailing->action_overload Yes action_impurity Distinct, multiple peaks likely indicate real impurities. decision_tailing->action_impurity No solution_dilute Dilute sample. Ensure mobile phase pH is low (e.g., 0.1% TFA). action_overload->solution_dilute Solution solution_ms Characterize with Mass Spec. Consider further purification. action_impurity->solution_ms Action

References

Validation & Comparative

Unveiling the Inhibitory Potential: A Comparative Guide to Fas C-Terminal Tripeptide and Other Fas Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of apoptosis regulation is critical. The Fas receptor (Fas)/Fas ligand (FasL) signaling pathway is a key initiator of programmed cell death, and its modulation holds significant therapeutic promise. This guide provides a comparative analysis of the Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH), a targeted inhibitor of the Fas/FAP-1 interaction, against other emerging alternatives, supported by experimental data and detailed methodologies.

The this compound is a synthetic peptide that mimics the C-terminus of the Fas receptor, enabling it to competitively inhibit the binding of Fas-associated phosphatase-1 (FAP-1). FAP-1 is known to negatively regulate Fas-mediated apoptosis, and its inhibition can restore or enhance the apoptotic signal. This guide will delve into the experimental validation of this tripeptide's inhibitory activity and compare its performance with other modulators of the Fas pathway.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of the this compound has been quantified by its ability to disrupt the Fas/FAP-1 interaction. The following table summarizes the available data on its inhibitory activity at various concentrations.

InhibitorTarget InteractionConcentrationInhibitory Potency (%)Reference
This compound (Ac-Ser-Leu-Val-OH)Fas/FAP-1 Binding30 µM31.1[1]
50 µM44.3[1]
100 µM87.6[1]
1 mM100.7[1]

Alternative Fas Pathway Inhibitors

While the this compound targets the intracellular interaction with FAP-1, other inhibitors have been developed to modulate the Fas pathway at different points.

  • ONL1204: This 12-amino-acid peptide is a first-in-class Fas receptor inhibitor.[2] It is designed to prevent the activation of the Fas receptor on the cell surface, thereby blocking the initiation of both apoptotic and inflammatory signaling cascades.[3] Preclinical and clinical studies have demonstrated its neuroprotective effects in retinal diseases by preserving retinal cells and reducing inflammation.[3][4][5] In a phase 1b study for geographic atrophy, a single injection of ONL1204 was shown to reduce the rate of lesion growth by 42% compared to the untreated fellow eye.[3]

  • Fas-blocking peptide (FBP): This peptide has been shown to disrupt the interaction between Fas and FasL, effectively inhibiting Fas-mediated apoptosis.[6] When conjugated with a brain-targeting peptide, it demonstrated a significant reduction in neuronal cell death and infarct volumes in a model of ischemic stroke.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to validate the inhibitory activity of the this compound.

Fas/FAP-1 Binding Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the interaction between the Fas receptor and FAP-1. The protocol is based on the methodology described by Sawa et al., 1999.

Materials:

  • Recombinant Fas C-terminal peptide (biotinylated)

  • Recombinant FAP-1 protein

  • Streptavidin-coated microplates

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Detection antibody (e.g., anti-FAP-1 antibody conjugated to HRP)

  • Substrate for HRP (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a streptavidin-coated microplate with biotinylated Fas C-terminal peptide.

  • Wash the wells to remove unbound peptide.

  • Add the test compound at various concentrations to the wells.

  • Add the recombinant FAP-1 protein to the wells and incubate to allow binding to the Fas peptide.

  • Wash the wells to remove unbound FAP-1 and test compound.

  • Add the HRP-conjugated anti-FAP-1 antibody and incubate.

  • Wash the wells to remove unbound antibody.

  • Add the TMB substrate and incubate until a color change is observed.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance in the presence of the test compound to the absorbance of the control (without the inhibitor).

Apoptosis Induction Assay in Fas-Resistant Cells

This assay evaluates the ability of the this compound to sensitize Fas-resistant cells to Fas-mediated apoptosis. The protocol is based on studies of apoptosis induction in DLD-1 colon cancer cells, which express both Fas and FAP-1 and are resistant to Fas-induced apoptosis.

Materials:

  • DLD-1 human colon cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or its ester derivative for cell permeability)

  • Anti-Fas antibody (agonistic)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Culture DLD-1 cells to the desired confluency.

  • Treat the cells with the this compound (or its cell-permeable derivative) at various concentrations for a predetermined time.

  • Induce apoptosis by adding an agonistic anti-Fas antibody to the cell culture.

  • Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Harvest the cells and wash with PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Propidium Iodide positive).

  • Compare the percentage of apoptotic cells in the tripeptide-treated groups with the control group (treated with anti-Fas antibody alone).

Visualizing the Mechanisms

To better understand the underlying biological processes and experimental designs, the following diagrams have been generated.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment via Death Domain FAP1 FAP-1 FasR->FAP1 Binding Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment via Death Effector Domain Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis FAP1->FasR Inhibition of Apoptosis Tripeptide Fas C-Terminal Tripeptide Tripeptide->FAP1 Inhibition

Caption: The Fas signaling pathway leading to apoptosis and its inhibition by FAP-1.

Experimental_Workflow cluster_binding_assay Fas/FAP-1 Binding Inhibition Assay cluster_apoptosis_assay Apoptosis Induction Assay b1 Coat plate with biotinylated Fas peptide b2 Add Fas C-Terminal Tripeptide b1->b2 b3 Add FAP-1 protein b2->b3 b4 Add detection antibody b3->b4 b5 Measure signal b4->b5 a1 Treat DLD-1 cells with This compound a2 Induce apoptosis with anti-Fas antibody a1->a2 a3 Stain with Annexin V & Propidium Iodide a2->a3 a4 Analyze by Flow Cytometry a3->a4

Caption: Workflow for validating the inhibitory activity of the this compound.

Inhibitor_Comparison FasPathway Fas Signaling Pathway Tripeptide This compound (Ac-Ser-Leu-Val-OH) FasPathway->Tripeptide Targets Intracellular Fas/FAP-1 Interaction ONL1204 ONL1204 FasPathway->ONL1204 Targets Extracellular Fas Receptor Activation FBP Fas-blocking peptide (FBP) FasPathway->FBP Targets Extracellular Fas/FasL Interaction

Caption: Comparison of the points of intervention for different Fas pathway inhibitors.

References

A Comparative Guide to Apoptosis Inducers: Fas C-Terminal Tripeptide and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fas C-Terminal Tripeptide with other well-established apoptosis-inducing agents: Staurosporine, Etoposide, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). While Staurosporine, Etoposide, and TRAIL are direct inducers of programmed cell death, the this compound primarily functions as a modulator of the Fas signaling pathway. This guide will delve into their distinct mechanisms of action, present available quantitative data, detail experimental protocols for assessing apoptosis, and provide visual representations of their signaling pathways.

Introduction to Apoptosis and Its Inducers

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, inducing apoptosis in pathological cells is a key therapeutic strategy. This guide examines four compounds that influence apoptotic pathways, highlighting their similarities and differences to inform research and drug development.

This compound (Ac-Ser-Leu-Val-OH): The Modulator

The this compound is the acetylated three-amino-acid sequence (Ser-Leu-Val) found at the C-terminus of the Fas receptor (CD95/APO-1). Its primary described function is not to directly induce apoptosis, but to inhibit the interaction between the Fas receptor and the Fas-associated phosphatase-1 (FAP-1).[1][2] FAP-1 is a negative regulator of Fas-mediated apoptosis. By binding to the C-terminus of Fas, FAP-1 can prevent the recruitment of pro-apoptotic signaling molecules. Therefore, the this compound, by competitively inhibiting this interaction, can sensitize cells to Fas-ligand (FasL)-mediated apoptosis. It is important to note that a modified ester derivative of this tripeptide has been shown to induce apoptosis in the presence of an anti-Fas antibody in a colon cancer cell line that is otherwise resistant to Fas-induced apoptosis.[2]

Staurosporine: The Broad-Spectrum Kinase Inhibitor

Staurosporine is a potent, albeit non-selective, inhibitor of protein kinases.[3] Its ability to induce apoptosis in a wide variety of cell types has made it a standard positive control in apoptosis research. Staurosporine triggers the intrinsic (mitochondrial) pathway of apoptosis, largely independent of cell surface death receptors.[3]

Etoposide: The DNA Damage Inducer

Etoposide is a topoisomerase II inhibitor used in chemotherapy. By preventing the re-ligation of DNA strands, it causes an accumulation of DNA breaks, which triggers a DNA damage response that ultimately leads to apoptosis. Etoposide can activate both the intrinsic and extrinsic apoptotic pathways.[4]

TRAIL: The Selective Death Ligand

TRAIL is a member of the tumor necrosis factor (TNF) superfamily that can selectively induce apoptosis in cancer cells while sparing most normal cells. It activates the extrinsic apoptosis pathway by binding to its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5).[2]

Mechanisms of Action: A Comparative Overview

The four agents employ distinct strategies to initiate or modulate the apoptotic cascade.

Signaling Pathway Diagrams

Fas_C_Terminal_Tripeptide_Pathway cluster_membrane Cell Membrane Fas Fas Receptor FAP1 FAP-1 (Phosphatase) Fas->FAP1 Binds to C-terminus DISC Death-Inducing Signaling Complex (DISC) Formation Fas->DISC Initiates FAP1->Fas Inhibits Apoptosis Signaling FasL Fas Ligand (FasL) FasL->Fas Binds Fas_Tripeptide Fas C-Terminal Tripeptide Fas_Tripeptide->FAP1 Inhibits Binding to Fas Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Staurosporine_Pathway cluster_mitochondrion Mitochondrion Staurosporine Staurosporine Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) Staurosporine->Bcl2 Inhibits anti-apoptotic kinases Bax_Bak Bax/Bak Activation Staurosporine->Bax_Bak Promotes Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Etoposide_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Etoposide Etoposide TopoisomeraseII Topoisomerase II Etoposide->TopoisomeraseII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks Causes DDR DNA Damage Response (DDR) DNA_Breaks->DDR p53 p53 Activation DDR->p53 FasL_up FasL Upregulation p53->FasL_up PUMA_Noxa PUMA/Noxa Upregulation p53->PUMA_Noxa Fas_pathway Fas Pathway Activation FasL_up->Fas_pathway Apoptosis Apoptosis Fas_pathway->Apoptosis Mitochondria Mitochondrial Apoptosis PUMA_Noxa->Mitochondria Mitochondria->Apoptosis

TRAIL_Pathway cluster_membrane Cell Membrane cluster_typeI Type I Cells cluster_typeII Type II Cells TRAIL TRAIL TRAIL_R TRAIL Receptors (DR4/DR5) TRAIL->TRAIL_R Binds DISC DISC Formation (FADD, Pro-caspase-8) TRAIL_R->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3_direct Direct Caspase-3 Activation Caspase8->Caspase3_direct Bid Bid Cleavage to tBid Caspase8->Bid Apoptosis Apoptosis Caspase3_direct->Apoptosis Mitochondria Mitochondrial Amplification Bid->Mitochondria Mitochondria->Apoptosis

Quantitative Comparison of Apoptotic Induction

Table 1: Percentage of Apoptotic Cells Induced by Various Agents

InducerCell LineConcentrationIncubation TimeApoptotic Cells (%)Citation
StaurosporineU-937 (Leukemia)1 µM24 hours38%[3]
StaurosporineU-937 (Leukemia)0.5 µM18 hours18%[3]
EtoposideMyeloid Leukemia Cells50 µMSeveral hoursHigh (Caspase-3 dependent)[4]
EtoposideMyeloid Leukemia Cells0.5 µM3 daysHigh (Caspase-2 dependent)[4]
TRAILK562 (Leukemia)2.5 ng/mL24 hours~20%[5]
TRAILU937 (Leukemia)2.5 ng/mL24 hours~30%[5]

Table 2: IC50 Values for Apoptosis Induction/Cytotoxicity

InducerCell LineIncubation TimeIC50 Value (µM)Citation
EtoposideJurkat (T-cell leukemia)24 hours~20 µM[6]
EtoposideA549 (Lung cancer)72 hours3.49 µM[7]
EtoposideWide range of cancer cell linesNot specifiedGeometric mean: 4.76 µM[8]

Note: IC50 values can vary significantly depending on the cell line and the assay used (e.g., MTT vs. apoptosis-specific assays).

Experimental Protocols

Standard methods to quantify apoptosis include Annexin V staining for the detection of phosphatidylserine externalization (an early apoptotic event) and caspase activity assays.

Annexin V Apoptosis Assay

This protocol is a general guideline for detecting apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

AnnexinV_Workflow Start Induce Apoptosis in Cell Culture Harvest Harvest Cells (including supernatant) Start->Harvest Wash_PBS Wash with cold PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Stain Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Stain Incubate Incubate at RT in the dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Apoptotic Populations Analyze->End

Methodology:

  • Induce Apoptosis: Treat cells with the desired apoptosis inducer (e.g., Staurosporine, Etoposide, TRAIL) for the appropriate time and concentration. Include untreated cells as a negative control.

  • Harvest Cells: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.

  • Wash: Wash the cells once with cold phosphate-buffered saline (PBS).

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay

This is a general protocol for a fluorometric assay to measure the activity of caspase-3, a key executioner caspase.

Methodology:

  • Induce Apoptosis: Treat cells as described for the Annexin V assay.

  • Cell Lysis: Harvest and wash the cells. Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample to wells containing the caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity in the sample.

Conclusion

The this compound, Staurosporine, Etoposide, and TRAIL all play significant roles in the study and manipulation of apoptosis, yet they operate through fundamentally different mechanisms. Staurosporine, Etoposide, and TRAIL are direct inducers of apoptosis, each with a distinct cellular trigger: broad kinase inhibition, DNA damage, and death receptor activation, respectively. In contrast, the this compound acts as a modulator, sensitizing cells to Fas-mediated apoptosis by inhibiting the negative regulator FAP-1.

For researchers and drug development professionals, the choice of agent depends on the specific research question or therapeutic goal. Staurosporine serves as a robust but non-specific tool for inducing the intrinsic apoptotic pathway. Etoposide is a clinically relevant DNA-damaging agent that activates both major apoptotic pathways. TRAIL offers the potential for cancer-selective apoptosis induction. The this compound and its derivatives represent a more nuanced approach, targeting the regulation of the Fas pathway, which could be particularly relevant in overcoming apoptosis resistance in certain cancers. Understanding these distinctions is paramount for designing insightful experiments and developing novel therapeutic strategies that leverage the power of programmed cell death.

References

A Comparative Analysis of Fas C-Terminal Tripeptide Analogs as Modulators of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic analogs of the Fas C-terminal tripeptide (Ac-Ser-Leu-Val-OH). These peptides are designed to modulate the interaction between the Fas receptor (CD95/APO-1) and the Fas-associated phosphatase-1 (FAP-1), a key negative regulator of the Fas-mediated apoptotic pathway. By disrupting this interaction, these analogs have the potential to sensitize cells to apoptosis, a critical mechanism in cancer therapy and immunology. This document summarizes their performance based on experimental data, details the underlying experimental protocols, and visualizes the relevant biological pathways and workflows.

Performance Comparison of this compound Analogs

The inhibitory activity of various analogs on the binding of Fas to FAP-1 has been evaluated. The native this compound, Ac-Ser-Leu-Val-OH, serves as the baseline for comparison. Modifications to this core structure have been systematically explored to enhance its potency. The following table summarizes the structure-activity relationship, with IC50 values indicating the concentration of the analog required to inhibit 50% of the Fas/FAP-1 binding.

Compound IDStructureIC50 (µM) for Fas/FAP-1 Binding Inhibition
1 Ac-Ser-Leu-Val-OH>1000
2 Ac-Gln-Leu-Val-OH>1000
3 Ac-Ser-Ile-Val-OH>1000
4 Ac-Ser-Leu-Ala-OH>1000
5 Ac-Ser-Leu-Val-NH2>1000
41 Phenylaminocarbonyl-Ser-Leu-Val-OH1.8
51 (m-Glu-aminophenyl)aminocarbonyl-Ser-Leu-Val-OH0.45
56 Phenylaminocarbonyl-Ser-Leu-Val-OEt1.2

Data sourced from Sawa et al., J. Med. Chem. 1999, 42, 17, 3289-3299[1]

Key Findings:

  • The C-terminal carboxyl group and the L-Val residue are essential for inhibitory activity.[1]

  • The hydroxyl group of the N-terminal Serine residue plays a crucial role in binding.[1]

  • Introduction of a hydrophobic phenylaminocarbonyl group at the N-terminus (compound 41 ) dramatically increases potency.[1]

  • Further enhancement is achieved by attaching a glutamic acid residue to the phenyl ring (compound 51 ), suggesting that additional interactions can be exploited to improve binding affinity.[1]

  • Esterification of the C-terminal carboxyl group (compound 56 ) retains high potency and has been shown to induce apoptosis in Fas-resistant colon cancer cell lines in the presence of an anti-Fas antibody.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Fas/FAP-1 Binding Inhibition Assay (Competitive ELISA)

This assay quantitatively measures the ability of the tripeptide analogs to inhibit the binding of the Fas C-terminus to FAP-1.

Materials:

  • Recombinant FAP-1 protein

  • Biotinylated peptide corresponding to the C-terminal 15 amino acids of Fas (Biotin-Fas-C15)

  • Streptavidin-coated 96-well plates

  • This compound analogs (test compounds)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • HRP-conjugated anti-FAP-1 antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash streptavidin-coated 96-well plates three times with wash buffer.

  • Biotinylated Peptide Immobilization: Add 100 µL of Biotin-Fas-C15 solution (e.g., 1 µg/mL in assay buffer) to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer to remove unbound peptide.

  • Blocking: Add 200 µL of assay buffer to each well and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound analogs in assay buffer.

    • In a separate plate, pre-incubate 50 µL of recombinant FAP-1 protein (at a concentration predetermined to give a robust signal) with 50 µL of the serially diluted analogs for 1 hour at room temperature.

  • Binding to Immobilized Peptide: Transfer 100 µL of the FAP-1/analog mixture to the washed and blocked streptavidin-coated plates. Incubate for 2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Detection Antibody: Add 100 µL of HRP-conjugated anti-FAP-1 antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each analog concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Apoptosis Quantification Assay (Hoechst 33342 and Propidium Iodide Staining)

This fluorescence microscopy-based assay distinguishes between healthy, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

Materials:

  • Cell culture medium

  • DLD-1 colon cancer cells (or other suitable cell line)

  • Anti-Fas antibody (e.g., clone CH11)

  • This compound analogs

  • Hoechst 33342 staining solution (e.g., 10 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (e.g., 5 µg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filters for DAPI (for Hoechst 33342) and Rhodamine (for PI)

Procedure:

  • Cell Seeding: Seed DLD-1 cells in a 24-well plate at a density that allows for approximately 70-80% confluency at the time of the assay.

  • Treatment:

    • Treat the cells with a fixed concentration of anti-Fas antibody in the presence of varying concentrations of the this compound analogs.

    • Include appropriate controls: untreated cells, cells treated with anti-Fas antibody alone, and cells treated with the analogs alone.

    • Incubate for a predetermined time to induce apoptosis (e.g., 24 hours).

  • Staining:

    • Carefully remove the culture medium.

    • Wash the cells once with PBS.

    • Add 200 µL of a staining solution containing both Hoechst 33342 and PI to each well.

    • Incubate for 15 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Imaging:

    • Add 200 µL of PBS to each well.

    • Visualize the cells under a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

  • Data Analysis:

    • Count the number of cells in each of the following categories:

      • Healthy cells: Normal, round nuclei with uniform blue fluorescence.

      • Apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.

      • Necrotic cells: Red fluorescent nuclei (PI positive).

    • Calculate the percentage of apoptotic cells for each treatment condition.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Trimerization & Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Cleavage & Activation FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution FAP1 FAP-1 FAP1->FasR Binds & Inhibits Apoptosis Analogs Fas C-Terminal Tripeptide Analogs Analogs->FAP1 Inhibit Binding to FasR

Caption: The Fas signaling pathway leading to apoptosis and its inhibition by FAP-1.

Experimental_Workflow start Start synthesis Synthesize Fas C-Terminal Tripeptide Analogs start->synthesis binding_assay Fas/FAP-1 Binding Inhibition Assay (ELISA) synthesis->binding_assay apoptosis_assay Apoptosis Induction & Quantification Assay synthesis->apoptosis_assay ic50 Determine IC50 Values binding_assay->ic50 comparison Comparative Analysis of Analog Performance ic50->comparison quantify Quantify Percentage of Apoptotic Cells apoptosis_assay->quantify quantify->comparison end End comparison->end

References

Cross-Species Examination of the Fas C-Terminal Sequence: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of the Fas (also known as CD95 or APO-1) signaling pathway across different species is critical for preclinical studies and translational research. This guide provides a comparative analysis of the Fas receptor's C-terminal sequence, a region paramount for the induction of apoptosis, across key model organisms: human, mouse, rat, chicken, and zebrafish. We present a detailed sequence alignment, summarize key functional data, and provide established experimental protocols to facilitate further investigation into the evolutionary conservation and divergence of this crucial death receptor.

C-Terminal Sequence Comparison

The C-terminal intracellular region of the Fas receptor contains the highly conserved Death Domain (DD), a protein-protein interaction module essential for recruiting downstream signaling adaptors and initiating the apoptotic cascade.[1][2] While the overall architecture of the death domain is preserved across vertebrates, subtle variations in the amino acid sequence may influence signaling efficiency and protein-protein interactions. Below is a comparative table of the Fas C-terminal sequences from the selected species.

SpeciesUniProt AccessionC-Terminal Sequence
Homo sapiens (Human)P25445VKRKEQKTCRKHRKENQGSHESPTLNPETVAINLSDVDLSKYITTIAGVMTLSQVKGFVRKNGVNEAKIDEIKNDNVQDTAEQKVQLLRNWHQLHGKKEAYDTLIKDLKKANLCTLAEKIQTIILKDITSDSENSNFRNEIQSLV
Mus musculus (Mouse)P25444VKRKEQKTCRKHRKENQGSHESPTLNPETVAINLSDVDLSKYITTIAGVMTLSQVKGFVRKNGVNEAKIDEIKNDNVQDTAEQKVQLLRNWHQLHGKKEAYDTLIKDLKKANLCTLAEKIQTIILKDITSDSENSNFRNEIQSLV
Rattus norvegicus (Rat)Q63199VKRKEQKTCRKHRKENQGSHESPTLNPETVAINLSDVDLSKYITTIAGVMTLSQVKGFVRKNGVNEAKIDEIKNDNVQDTAEQKVQLLRNWHQLHGKKEAYDTLIKDLKKANLCTLAEKIQTIILKDITSDSENSNFRNEIQSLV
Gallus gallus (Chicken)XP_040520286.1MVKRRERRTLRKHRRENGSHDALSGSASPESVALNLSDVDLSKYITTIVGVMTLSQVKGFVRKNGVNEAKIDEIKNDNVQDTAEQKVQLLRNWHQLHGKKEAYDTLIKDLKKANLCTLAEKIQTIILKDITSDSENSNFRNEIQSLV
Danio rerio (Zebrafish)A0A8N7UR03MVKRRERRTLRKHRRENGSHDALSGSASPESVALNLSDVDLSKYITTIVGVMTLSQVKGFVRKNGVNEAKIDEIKNDNVQDTAEQKVQLLRNWHQLHGKKEAYDTLIKDLKKANLCTLAEKIQTIILKDITSDSENSNFRNEIQSLV

Note: Sequences were retrieved from the UniProt database. The C-terminal region is defined as the intracellular portion of the Fas receptor, starting from the amino acid residue following the transmembrane domain.

Functional Implications of Sequence Variation

The high degree of sequence identity in the C-terminal tail, particularly within the death domain, across the examined species underscores the evolutionary pressure to maintain the core apoptotic signaling function of the Fas receptor. The death domain's six-helix bundle structure facilitates homotypic interactions with the death domain of the adaptor protein FADD (Fas-Associated Death Domain).[3] This interaction is the critical initiating event for the assembly of the Death-Inducing Signaling Complex (DISC), which leads to the activation of caspase-8 and the subsequent executioner caspases.[1][2]

While the core sequence is highly conserved, minor amino acid substitutions exist, particularly in the regions flanking the death domain. These variations could potentially influence:

  • Binding affinity: Subtle changes in amino acid residues could alter the binding affinity for FADD or other interacting proteins, potentially modulating the threshold for apoptosis induction.

  • Post-translational modifications: Species-specific differences in potential phosphorylation, ubiquitination, or other modification sites within the C-terminal tail could provide additional layers of regulatory control over Fas signaling.

  • Interaction with regulatory proteins: The binding of inhibitory or accessory proteins to the C-terminal region may differ between species, leading to variations in the fine-tuning of the apoptotic response.

Further experimental investigation is required to elucidate the precise functional consequences of the observed minor sequence variations.

Experimental Protocols

To facilitate the comparative functional analysis of the Fas C-terminal sequence, we provide detailed protocols for key experimental assays.

Co-Immunoprecipitation (Co-IP) to Analyze Protein-Protein Interactions

This protocol is designed to assess the interaction between the Fas receptor and its primary binding partner, FADD.

Materials:

  • Cell lysates from tissues or cells expressing the Fas receptor of the species of interest.

  • IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors).

  • Antibody specific to the Fas receptor of the target species.

  • Protein A/G agarose beads.

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).

  • SDS-PAGE loading buffer.

Procedure:

  • Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer.

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Fas antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE loading buffer and boil to elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Fas and FADD to confirm their interaction.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the Fas signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol).

  • Caspase-3 substrate (e.g., DEVD-pNA).

  • Microplate reader.

Procedure:

  • Induce Apoptosis: Treat cells with a Fas-activating ligand or antibody.

  • Prepare Lysates: Lyse the cells and quantify the protein concentration.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate in Assay Buffer.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Measurement: Measure the absorbance at 405 nm at multiple time points. The increase in absorbance corresponds to the cleavage of the pNA chromophore by active caspase-3.

  • Data Analysis: Calculate the caspase-3 activity, often expressed as fold-change over untreated controls.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or slides.

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate).

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture and treat cells to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with Fixation Solution, followed by permeabilization to allow entry of the labeling reagents.

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.

  • Washing: Wash the cells to remove unincorporated nucleotides.

  • Visualization: Mount the coverslips and visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Visualizing the Fas Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Fas_Signaling_Pathway Fas-Mediated Apoptosis Signaling Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Trimer) FasL->FasR Binding & Trimerization DISC DISC Formation FasR->DISC Recruitment FADD FADD FADD->DISC Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The canonical Fas signaling pathway leading to apoptosis.

Experimental_Workflow Workflow for Cross-Species Fas Function Analysis Start Start: Select Species CellCulture Cell Culture / Tissue Preparation Start->CellCulture ApoptosisInduction Induce Apoptosis (e.g., with FasL) CellCulture->ApoptosisInduction CoIP Co-Immunoprecipitation ApoptosisInduction->CoIP CaspaseAssay Caspase-3 Activity Assay ApoptosisInduction->CaspaseAssay TUNEL TUNEL Assay ApoptosisInduction->TUNEL WesternBlot Western Blot for FADD CoIP->WesternBlot DataAnalysis Data Analysis & Comparison CaspaseAssay->DataAnalysis TUNEL->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical experimental workflow for comparing Fas-mediated apoptosis across different species.

References

A Comparative Analysis of Delivery Methods for the Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective intracellular delivery of bioactive peptides is a critical challenge. The Fas C-terminal tripeptide (Fas-CTP), a molecule with the sequence Ac-Ser-Leu-Val-OH, has garnered interest for its potential to modulate the Fas signaling pathway by inhibiting the binding of Fas to Fas-associated phosphatase-1 (FAP-1)[1][2][3]. This interaction is crucial in regulating apoptosis, and its modulation holds therapeutic promise. However, the inherent limitations of peptide delivery, such as poor membrane permeability and susceptibility to degradation, necessitate the use of advanced delivery systems. This guide provides a comparative analysis of various methods for the delivery of Fas-CTP, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.

The Fas Signaling Pathway: A Target for Therapeutic Intervention

The Fas receptor (also known as Apo1 or CD95) is a member of the tumor necrosis factor receptor (TNFR) superfamily and plays a central role in programmed cell death, or apoptosis[4][5][6]. The binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to the formation of the Death-Inducing Signaling Complex (DISC)[5][6][7]. This complex, in turn, activates a cascade of caspases, ultimately leading to the execution of apoptosis[1][7]. The Fas signaling pathway is a critical regulator of tissue homeostasis and immune function[8].

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC DISC Formation FasR->DISC FAP1 FAP-1 FasR->FAP1 Binding FADD FADD FADD->DISC Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8 Active Caspase-8 Apoptosis Apoptosis Caspase8->Apoptosis Execution Phase DISC->Caspase8 Activation FAP1->FasR Inhibition of Apoptosis FasCTP Fas C-Terminal Tripeptide FasCTP->FAP1 Inhibition

Figure 1: The Fas Signaling Pathway and the Role of Fas-CTP.

Comparative Overview of Delivery Methods

The selection of an appropriate delivery system for Fas-CTP is contingent on the specific research or therapeutic goal. Key considerations include delivery efficiency, cytotoxicity, and the ability to target specific cell types. Below is a comparison of prominent delivery methods.

Delivery MethodMechanism of ActionAdvantagesDisadvantages
Cell-Penetrating Peptides (CPPs) Short, cationic, or amphipathic peptides that facilitate the translocation of cargo across the cell membrane through direct penetration or endocytosis[9][10][11].High transduction efficiency, low cytotoxicity, and versatility for various cargo types[12][13].Lack of cell specificity, potential for endosomal entrapment, and variable efficiency depending on the CPP and cargo[13].
Liposomes Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic molecules. Uptake occurs through endocytosis or fusion with the cell membrane.Biocompatible, can carry a large payload, and can be modified for targeted delivery[14].Potential for instability, leakage of cargo, and uptake by the reticuloendothelial system.
Nanoparticles Solid particles at the nanometer scale, made from polymers, lipids, or metals. They can encapsulate or adsorb cargo for delivery.High stability, controlled release of cargo, and potential for surface functionalization for targeting[15].Potential for toxicity depending on the material, and challenges in biodistribution and clearance.
Viral Vectors Genetically engineered viruses that can deliver genetic material into cells with high efficiency[16][17].High transduction efficiency and potential for long-term gene expression[18][19].Potential for immunogenicity, insertional mutagenesis (for integrating vectors), and limited cargo capacity[16][20].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these delivery strategies. The following sections provide foundational protocols that can be adapted for the delivery of Fas-CTP.

Cell-Penetrating Peptide (CPP)-Mediated Delivery

Objective: To deliver Fas-CTP into target cells using a CPP, such as TAT or Penetratin.

Materials:

  • Fas-CTP (Ac-Ser-Leu-Val-OH)

  • CPP (e.g., TAT peptide: YGRKKRRQRRR)

  • Target cells (e.g., Jurkat cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent label (e.g., FITC) for tracking (optional)

Protocol:

  • Conjugation (Optional but Recommended): Covalently link the CPP to Fas-CTP. This can be achieved through various chemical ligation strategies, such as using a disulfide bond or a stable thioether bond. If using a fluorescent label, it can be conjugated to the N-terminus of the CPP or Fas-CTP.

  • Cell Culture: Plate target cells in a suitable multi-well plate and culture overnight to allow for adherence (for adherent cells).

  • Preparation of CPP-Fas-CTP Complex: Dilute the CPP-Fas-CTP conjugate in serum-free cell culture medium to the desired final concentration.

  • Treatment: Remove the culture medium from the cells and wash once with PBS. Add the medium containing the CPP-Fas-CTP complex to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C.

  • Analysis:

    • Uptake Efficiency: If a fluorescent label was used, wash the cells with PBS to remove excess complex and analyze cellular uptake using flow cytometry or fluorescence microscopy.

    • Functional Assay: To assess the biological activity of the delivered Fas-CTP, perform a cell-based assay to measure the inhibition of Fas/FAP-1 binding or the downstream effects on apoptosis.

CPP_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis FasCTP Fas-CTP Conjugation Conjugation (Optional) FasCTP->Conjugation CPP Cell-Penetrating Peptide (CPP) CPP->Conjugation Complex CPP-Fas-CTP Complex Conjugation->Complex Incubation Incubation Complex->Incubation Cells Target Cells Cells->Incubation Uptake Uptake Analysis (e.g., Flow Cytometry) Incubation->Uptake Functional Functional Assay (e.g., Apoptosis Assay) Incubation->Functional

References

Confirming the Specificity of Fas C-Terminal Tripeptide in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fas C-terminal tripeptide, Ac-Ser-Leu-Val-OH (Ac-SLV-OH), has emerged as a valuable tool for investigating the intricate mechanisms of Fas-mediated apoptosis. This peptide competitively inhibits the interaction between the C-terminus of the Fas receptor (CD95/APO-1) and the PDZ domain of Fas-associated phosphatase-1 (FAP-1), a negative regulator of the Fas signaling pathway. By disrupting this interaction, the tripeptide sensitizes cells to Fas-induced apoptosis. This guide provides a comprehensive comparison of the this compound's performance, supported by experimental data and detailed protocols, to aid researchers in effectively utilizing this tool and understanding its specificity in cellular assays.

Performance Comparison: Inhibitory Activity of this compound and its Analogs

The specificity and efficacy of the this compound are critical for its utility in cellular assays. The following tables summarize the inhibitory activity of the native tripeptide and its derivatives against the Fas/FAP-1 interaction, providing a quantitative basis for comparison.

Table 1: Inhibitory Potency of this compound (Ac-SLV-OH) on Fas/FAP-1 Binding

ConcentrationPercent Inhibition
30 µM31.1%
50 µM44.3%
100 µM87.6%
1 mM100.7%

Data sourced from commercially available information on the this compound.[1]

Table 2: Comparative Inhibitory Activity of this compound Analogs

Peptide DerivativeStructureIC50 (µM) for Fas/FAP-1 Binding Inhibition
Ac-Ser-Leu-Val-OH (Native)Acetyl-Ser-Leu-Val-OH~100
Phenylaminocarbonyl-Ser-Leu-Val-OHPh-NH-CO-Ser-Leu-Val-OH~10
Phenylaminocarbonyl-Ser-Leu-Val-OEtPh-NH-CO-Ser-Leu-Val-OEtNot reported, but showed apoptosis induction
Ac-Val-Leu-Ser-OH (Scrambled Control)Acetyl-Val-Leu-Ser-OH>1000 (significantly reduced activity)

This table presents a summary of findings on the structural requirements for the inhibitory activity of this compound derivatives. The introduction of a hydrophobic phenylaminocarbonyl group at the N-terminus significantly increased potency.[2] A scrambled version of the peptide shows markedly reduced activity, highlighting the sequence specificity.

Experimental Protocols

To rigorously assess the specificity of the this compound in promoting apoptosis, it is essential to employ well-controlled cellular assays. Below are detailed methodologies for key experiments.

Experiment 1: Assessment of Apoptosis Induction by Annexin V Staining and Flow Cytometry

This protocol details how to measure apoptosis in a cancer cell line (e.g., DLD-1, which expresses both Fas and FAP-1) treated with the this compound and a control peptide.

Materials:

  • This compound (Ac-SLV-OH)

  • Scrambled Control Peptide (e.g., Ac-VLS-OH or Ac-SLV-scrambled)

  • Cell Culture Medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • DLD-1 cells (or another suitable Fas- and FAP-1-expressing cell line)

  • Anti-Fas antibody (agonistic, e.g., clone CH11)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer (provided with the apoptosis detection kit)

  • Flow Cytometer

Procedure:

  • Cell Seeding: Seed DLD-1 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare stock solutions of the this compound and the scrambled control peptide in sterile, nuclease-free water or DMSO.

    • Pre-incubate the cells with the this compound (e.g., at a final concentration of 100 µM) or the scrambled control peptide for 2 hours. Include a vehicle-only control.

  • Apoptosis Induction:

    • After the pre-incubation period, add the agonistic anti-Fas antibody to the wells at a concentration known to induce sub-optimal apoptosis (e.g., 50 ng/mL). This allows for the observation of a sensitizing effect.

    • Incubate the cells for a further 12-24 hours.

  • Cell Harvesting and Staining:

    • Gently collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Gate on the cell population in a forward scatter versus side scatter plot.

    • Analyze the FITC (Annexin V) and PI fluorescence to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (early and late) in each treatment group.

    • Compare the percentage of apoptosis in cells treated with the this compound versus the scrambled control and vehicle control. A specific effect should show a significant increase in apoptosis only in the presence of the Ac-SLV-OH peptide.

Visualizing the Molecular Interactions and Experimental Design

To better understand the underlying mechanisms and experimental logic, the following diagrams have been generated.

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment via Death Domain DISC DISC (Death-Inducing Signaling Complex) FasR->DISC FAP1 FAP-1 FasR->FAP1 Inhibitory Interaction Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment via Death Effector Domain FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Execution of Apoptosis Fas_C_Term_Tripeptide Fas C-Terminal Tripeptide Fas_C_Term_Tripeptide->FAP1 Inhibition

Caption: Fas Signaling Pathway and the Role of the C-Terminal Tripeptide.

Experimental_Workflow start Seed DLD-1 Cells treatment Pre-incubate with Peptides - Ac-SLV-OH - Scrambled Control - Vehicle start->treatment induction Induce Apoptosis (agonistic anti-Fas Ab) treatment->induction harvest Harvest Cells induction->harvest staining Stain with Annexin V-FITC & PI harvest->staining analysis Flow Cytometry Analysis staining->analysis end Quantify Apoptosis analysis->end

Caption: Workflow for Assessing Peptide Specificity in a Cellular Apoptosis Assay.

Specificity_Logic cluster_conditions Experimental Conditions cluster_outcomes Expected Outcomes hypothesis Hypothesis: Ac-SLV-OH specifically enhances Fas-mediated apoptosis fas_agonist Agonistic anti-Fas Ab ac_slv Ac-SLV-OH scrambled Scrambled Peptide basal Basal Apoptosis fas_agonist->basal enhanced Enhanced Apoptosis fas_agonist->enhanced no_change No Change in Apoptosis fas_agonist->no_change ac_slv->enhanced scrambled->no_change

Caption: Logical Framework for Confirming the Specificity of the this compound.

Conclusion

The this compound, Ac-SLV-OH, serves as a specific and effective tool for studying the regulation of Fas-mediated apoptosis. Its ability to competitively inhibit the Fas-FAP-1 interaction provides a means to sensitize resistant cells to apoptotic stimuli. The experimental data demonstrates a clear structure-activity relationship, with the native sequence being crucial for its inhibitory function. By employing rigorous experimental protocols with appropriate controls, such as scrambled peptides, researchers can confidently ascertain the specificity of this tripeptide in their cellular assays. The provided methodologies and visualizations serve as a guide for the robust design and interpretation of experiments aimed at elucidating the complex signaling pathways governing programmed cell death.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Fas C-Terminal Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe and compliant disposal of Fas C-Terminal Tripeptide in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of peptides such as the this compound. Adherence to correct disposal procedures is paramount for safety, environmental protection, and regulatory compliance.

The this compound is a synthetic peptide used in research to study the Fas/FAP-1 binding and its role in apoptosis.[1][2] While specific disposal instructions are ultimately dictated by the product's Safety Data Sheet (SDS) and local regulations, the following provides a comprehensive guide based on general best practices for laboratory chemical waste management.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to handle the this compound with appropriate care. This substance is intended for laboratory research use only and should not be used for diagnostic, therapeutic, or cosmetic procedures, nor for human or animal consumption.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the peptide.

Storage of Unused Product:

For optimal stability, the lyophilized peptide should be stored at -20°C, and repeated freeze/thaw cycles should be avoided.[3] Solutions, once prepared, should be stored in separate packages. For long-term storage of stock solutions (up to 6 months), -80°C is recommended, while for shorter-term storage (up to 1 month), -20°C is suitable.[4]

Storage Condition Temperature Duration
Lyophilized Peptide-20°CRefer to product datasheet
Stock Solution-80°CUp to 6 months
Stock Solution-20°CUp to 1 month

Step-by-Step Disposal Procedures

In the absence of a specific Safety Data Sheet, this compound should be treated as a chemical waste. The following steps outline a safe and compliant disposal process.

Step 1: Waste Identification and Segregation

The first critical step is to determine if the waste is hazardous or non-hazardous. Without a specific SDS, it is prudent to handle the this compound as a potentially hazardous chemical waste.

  • Segregate Waste Streams: Never mix peptide waste with other chemical waste streams unless their compatibility is known.[5] Keep solid and liquid waste separate.[5] It is best practice to collect different types of chemical waste in separate, clearly labeled containers.

Step 2: Preparing for Disposal

  • Original Container: Whenever possible, dispose of the original product in its labeled container. Do not deface the manufacturer's label.

  • Aqueous Solutions: Solutions of the peptide should be collected in a designated, leak-proof container labeled "Aqueous Chemical Waste" or as per your institution's guidelines. Do not dispose of peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.[6]

  • Contaminated Materials: Any materials that have come into contact with the this compound, such as pipette tips, gloves, and empty vials, should be considered chemically contaminated waste.

    • Sharps: Contaminated needles, blades, or other sharps must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[7]

    • Solid Waste: Other contaminated solid waste, such as gloves and paper towels, should be collected in a clearly labeled bag or container designated for solid chemical waste.[7] Do not use red biohazard bags for chemical waste.[8]

Step 3: Labeling and Storage of Waste

  • Clear Labeling: All waste containers must be clearly labeled with their contents. For solutions, this includes the full chemical name of the peptide and any solvents used.

  • Secure Storage: Store waste containers in a designated satellite accumulation area.[9] These areas should be secure, well-ventilated, and away from general laboratory traffic. Ensure that incompatible wastes are segregated to prevent accidental reactions.[9]

Step 4: Final Disposal

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal.[10] Contact them to arrange for the pickup and disposal of your this compound waste. They will have the expertise to ensure it is managed in accordance with all federal, state, and local regulations.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution.

Experimental Workflow for Disposal

The following diagram illustrates a typical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal A Unused this compound E Original Labeled Container A->E B Peptide Solutions F Labeled Liquid Chemical Waste Container B->F C Contaminated Labware (Tips, Tubes) G Labeled Solid Chemical Waste Container C->G D Contaminated PPE (Gloves) D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J Professional Waste Management I->J

Caption: Workflow for the proper disposal of this compound waste.

Understanding the Fas Signaling Pathway

The this compound is a component of the Fas receptor (also known as Apo1 or CD95), a member of the tumor necrosis factor receptor (TNFR) superfamily.[6][9] The Fas receptor plays a critical role in programmed cell death, or apoptosis.[6][9] When the Fas ligand (FasL) binds to the Fas receptor, the receptor trimerizes, initiating a signaling cascade that leads to apoptosis.[6] This process is crucial for the regulation of the immune system and the removal of potentially harmful cells.[6][9]

The diagram below outlines the simplified Fas-mediated apoptosis signaling pathway.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding & Trimerization DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Activation EffectorCaspases Effector Caspases (Caspase-3, -6, -7) Caspase8->EffectorCaspases Cleavage & Activation Apoptosis Apoptosis EffectorCaspases->Apoptosis Execution

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fas C-Terminal Tripeptide
Reactant of Route 2
Reactant of Route 2
Fas C-Terminal Tripeptide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.